molecular formula C21H20O7 B15559663 Anagyroidisoflavone A

Anagyroidisoflavone A

Cat. No.: B15559663
M. Wt: 384.4 g/mol
InChI Key: RAFBVESTDOVORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anagyroidisoflavone A is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-21(2,25)20-19(26-3)16-14(28-20)8-13-15(18(16)24)17(23)12(9-27-13)10-4-6-11(22)7-5-10/h4-9,19-20,22,24-25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFBVESTDOVORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Sources of Isoflavones, with a Focus on the Fabaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough search of scientific literature and databases did not yield specific information on a compound named "Anagyroidisoflavone A." The existence of this particular isoflavone is not documented in the available resources. Therefore, this guide provides a comprehensive overview of the discovery, natural sources, and experimental protocols for isoflavones in general, with a focus on the Fabaceae family, to which the genus Anagyris belongs. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the field of isoflavone research.

Introduction to Isoflavones

Isoflavones are a class of naturally occurring isoflavonoids, many of which are recognized as phytoestrogens due to their structural similarity to mammalian estrogens.[1] They are predominantly found in plants belonging to the Fabaceae (legume) family.[2][3] The core chemical structure of isoflavones is based on the 3-phenylchromen-4-one backbone. Variations in the hydroxylation and substitution patterns on this backbone give rise to a wide diversity of isoflavone compounds, including well-known examples like genistein, daidzein, and biochanin A.[1][4]

The interest in isoflavones within the scientific and pharmaceutical communities stems from their potential biological activities, which include antioxidant, anti-inflammatory, and potential roles in the prevention and treatment of various health conditions.[2]

Discovery and Isolation of Isoflavones: A General Workflow

The discovery of new isoflavones, or the identification of novel plant sources, typically follows a systematic experimental workflow. This process begins with the collection and preparation of plant material and progresses through extraction, fractionation, and purification, culminating in the structural elucidation of the isolated compounds.

experimental_workflow cluster_collection Plant Material cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation A Collection of Plant Material (e.g., leaves, stems, roots of Fabaceae species) B Drying and Grinding A->B C Solvent Extraction (e.g., methanol, ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (e.g., Silica Gel) E->F G Fractions of Increasing Polarity F->G H Preparative HPLC G->H I Pure Isoflavone H->I J Spectroscopic Analysis (NMR, MS) I->J K Structure Confirmation J->K

Caption: General experimental workflow for the discovery and isolation of isoflavones.

Natural Sources of Isoflavones

The Fabaceae family is the most prominent source of isoflavones in the plant kingdom.[2][3] Soybeans (Glycine max) are particularly rich in isoflavones such as genistein and daidzein.[2] Other significant sources include red clover (Trifolium pratense), which contains biochanin A and formononetin, and various species of Trifolium, Genista, and Ononis.[2][5] While research on the specific phytochemical composition of Anagyris foetida is ongoing, its membership in the Fabaceae family suggests it may also contain isoflavones.

Table 1: Selected Isoflavones and their Natural Sources

IsoflavoneMajor Natural SourcesPlant Family
Daidzein Soybean (Glycine max), Red Clover (Trifolium pratense)Fabaceae
Genistein Soybean (Glycine max)Fabaceae
Biochanin A Red Clover (Trifolium pratense)Fabaceae
Formononetin Red Clover (Trifolium pratense), Alfalfa (Medicago sativa)Fabaceae
Glycitein Soybean (Glycine max)Fabaceae

Experimental Protocols

Extraction of Isoflavones from Plant Material

A common method for extracting isoflavones from dried and powdered plant material is reflux extraction with a polar solvent.

Protocol:

  • Sample Preparation: Weigh 10 g of dried, powdered plant material.

  • Solvent Addition: Place the plant material in a round-bottom flask and add 125 mL of 50% methanol.

  • Reflux: Heat the mixture to reflux for 60 minutes with constant stirring.

  • Filtration: After cooling, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate individual isoflavones.

Protocol:

  • Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with UV absorbance typical of isoflavones.

  • Preparative HPLC: Fractions showing promising profiles on TLC are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).

Structure Elucidation

The chemical structure of a purified isoflavone is determined using a combination of spectroscopic methods.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

    • ¹³C-NMR: Shows the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Signaling Pathways and Biological Activity

The biological effects of many isoflavones are attributed to their interaction with various cellular signaling pathways. As phytoestrogens, a primary mode of action is through the modulation of estrogen receptors (ERα and ERβ).

signaling_pathway cluster_cellular Cellular Response A Isoflavone B Estrogen Receptor (ERα / ERβ) A->B Binds to C Nucleus B->C Translocates to D Gene Transcription C->D Modulates E Biological Effect (e.g., anti-inflammatory) D->E

Caption: Simplified signaling pathway of isoflavone action via estrogen receptors.

Quantitative Data

The content of isoflavones can vary significantly between different plant species and even within different parts of the same plant.

Table 2: Isoflavone Content in Selected Fabaceae Species

Plant SpeciesTotal Isoflavone Content (mg/g dry matter)Reference
Trifolium medium26.70[5]
Genista tinctoria19.65[5]
Trifolium pratense12.56[5]
Glycine max (Soybean)1.2 - 4.2[2]

Conclusion

While the specific compound "this compound" remains to be characterized in the scientific literature, the field of isoflavone research offers a robust framework for the discovery and analysis of novel compounds from natural sources. The methodologies outlined in this guide provide a foundation for researchers to explore the rich phytochemical diversity of the Fabaceae family and to identify new isoflavones with potential applications in drug development and human health. Further investigation into the chemical constituents of plants like Anagyris foetida may yet reveal novel isoflavones, contributing to the expanding knowledge of this important class of natural products.

References

Technical Whitepaper: Isolation and Characterization of Anagyroidisoflavone A from Anagyris Species

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the hypothetical isolation of Anagyroidisoflavone A from Anagyris species.

Introduction

The genus Anagyris, a member of the Fabaceae family, is known for its rich phytochemical profile, particularly in alkaloids and phenolic compounds. While extensive research has been conducted on certain constituents, the isolation of specific isoflavones such as the hypothetically named "this compound" presents a novel area of investigation. Isoflavones are a class of phytoestrogens recognized for their potential therapeutic applications, including roles in the prevention of hormone-dependent cancers, osteoporosis, and cardiovascular diseases.[1] This technical guide outlines a comprehensive, albeit theoretical, protocol for the isolation and characterization of this compound from Anagyris species, drawing upon established methodologies for isoflavone extraction from leguminous plants.

Data Presentation

The following tables summarize key quantitative parameters derived from established isoflavone isolation protocols, which can be adapted for the isolation of this compound.

Table 1: Solvent Extraction Parameters for Isoflavones from Fabaceae Species

ParameterValueReference
Plant MaterialDried, powdered leaves/stems of Anagyris sp.General Practice[1]
Solvents80% Methanol, 80% Ethanol, Acetone-Water mixtures[2]
Solvent-to-Material Ratio10:1 to 20:1 (v/w)
Extraction TemperatureRoom Temperature to 60°C[3]
Extraction Time1 - 4 hours per extraction cycle[4]
Number of Extractions2 - 5 cycles[3]

Table 2: Chromatographic Purification Parameters

Chromatographic TechniqueStationary PhaseMobile Phase Gradient (Hypothetical)
Column Chromatography (Initial Fractionation)Silica GelHexane -> Ethyl Acetate -> Methanol
Solid Phase Extraction (SPE)C18Water -> Methanol/Water mixtures -> Methanol
Preparative HPLCC18 Reverse-PhaseAcetonitrile/Water with 0.1% Formic Acid

Experimental Protocols

This section provides detailed methodologies for the hypothetical isolation and characterization of this compound.

1. Plant Material Preparation

  • Collection: Collect fresh leaves and stems of the desired Anagyris species.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals.

  • Grinding: Mill the dried plant material into a fine powder (60-80 mesh) to increase the surface area for efficient extraction.

  • Defatting (Optional): For plant material with high lipid content, pre-extract the powder with a non-polar solvent like n-hexane to remove lipids that may interfere with subsequent extractions.

2. Extraction of Crude Isoflavone Mixture

  • Maceration/Soxhlet Extraction:

    • Suspend the powdered plant material in 80% aqueous methanol at a 1:15 (w/v) ratio.

    • For maceration, stir the mixture at room temperature for 24 hours. For Soxhlet extraction, heat the solvent to its boiling point and run for 8-12 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Purification of this compound

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in a 10% aqueous methanol solution.

    • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate. Isoflavones are expected to be concentrated in the ethyl acetate fraction.

    • Evaporate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then ethyl acetate, and finally ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light (254 nm and 365 nm).

    • Pool fractions containing the compound of interest based on TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the enriched fractions using a preparative HPLC system with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution at a wavelength determined by UV-Vis spectral analysis of the partially purified fraction (typically around 260 nm for isoflavones).

    • Collect the peak corresponding to this compound.

    • Desalt and dry the purified fraction to obtain the isolated compound.

4. Structural Characterization

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Determine the absorption maxima to confirm the isoflavonoid chromophore.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to deduce the molecular formula.

    • Nuclear Magnetic Resonance (NMR): Perform 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure of this compound.

Mandatory Visualizations

experimental_workflow plant_material Anagyris sp. Plant Material (Leaves and Stems) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (Ethyl Acetate Fraction) crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound This compound (Pure Compound) prep_hplc->pure_compound characterization Structural Characterization (MS, NMR, UV-Vis) pure_compound->characterization

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_nucleus Cell Nucleus isoflavone This compound er Estrogen Receptor (ERα/ERβ) isoflavone->er Binds to ere Estrogen Response Element (ERE) er->ere Binds to DNA nucleus Nucleus transcription Gene Transcription ere->transcription protein Protein Synthesis transcription->protein response Cellular Response (e.g., Anti-inflammatory, Antioxidant) protein->response

References

The Biosynthetic Pathway of Anagyroidisoflavone A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyroidisoflavone A, a prenylated isoflavonoid with significant biological activities, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its biosynthetic pathway in plants, with a focus on the core enzymatic steps and regulatory mechanisms. Drawing from extensive research on isoflavonoid metabolism, this document outlines the putative pathway, details relevant experimental protocols for its elucidation, and presents quantitative data from related systems to serve as a benchmark for future research. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially engineer the production of this valuable natural product.

Introduction to this compound and Isoflavonoid Biosynthesis

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] Their structural similarity to estrogen has also made them subjects of intense research for their potential health benefits in humans.[2] this compound belongs to the subclass of prenylated isoflavonoids, which are characterized by the attachment of one or more isoprenoid moieties to the isoflavone backbone. This prenylation often enhances the biological activity of the parent compound.[3]

The structure of this compound has been revised and is now recognized as 1''-O-methylerythrinin F.[4][5] This compound has been isolated from plants of the Erythrina genus, such as Erythrina arborescens.[4][5] The biosynthesis of this compound is not yet fully elucidated but is understood to originate from the general phenylpropanoid pathway, which also gives rise to a vast array of other plant natural products.[2][6]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound (1''-O-methylerythrinin F) is proposed to proceed through the established isoflavonoid pathway, followed by a series of modification reactions including prenylation, cyclization, and O-methylation.

The General Phenylpropanoid and Flavonoid Pathways

The pathway commences with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate-4-hydroxylase (C4H)

  • 4-Coumarate:CoA ligase (4CL) [2][6]

p-Coumaroyl-CoA then enters the flavonoid biosynthetic pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to yield the flavanone naringenin.[2]

The Isoflavonoid Branch

From naringenin, the pathway branches towards isoflavonoids through the action of isoflavone synthase (IFS) , a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton.[2][6] The resulting 2-hydroxyisoflavanone is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce a core isoflavone, such as genistein or daidzein.[2]

Proposed Pathway to Erythrinin F

The formation of erythrinin F, the direct precursor to this compound, from a common isoflavone like genistein likely involves a series of hydroxylation and prenylation steps. While the exact sequence and enzymes are yet to be characterized in Erythrina arborescens, a plausible route involves:

  • Hydroxylation: Additional hydroxyl groups may be introduced to the isoflavone core by specific hydroxylases.

  • Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone backbone. Flavonoid prenyltransferases are often membrane-bound enzymes.[3][7]

  • Cyclization and further modifications: The prenyl group can undergo cyclization to form a new ring structure, a common feature in complex isoflavonoids from Erythrina species.[3]

Final Step: O-Methylation to this compound

The final step in the biosynthesis of this compound is the O-methylation of the hydroxyl group at the 1''-position of erythrinin F. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[7]

Below is a diagram illustrating the putative biosynthetic pathway.

AnagyroidisoflavoneA_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_anagyroidisoflavoneA This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS Genistein/Daidzein Genistein/Daidzein 2-Hydroxyisoflavanone->Genistein/Daidzein HID Prenylated Intermediate Prenylated Intermediate Genistein/Daidzein->Prenylated Intermediate Prenyltransferase Erythrinin F Erythrinin F Prenylated Intermediate->Erythrinin F Hydroxylases, Cyclases This compound This compound Erythrinin F->this compound O-Methyltransferase

Putative biosynthetic pathway of this compound.

Regulation of Isoflavonoid Biosynthesis

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. Various transcription factors, including those from the MYB, bHLH, and WD40 families, form complexes that control the expression of biosynthetic genes. Environmental cues such as UV light, pathogen attack, and nutrient availability can also modulate the expression of these genes, leading to changes in isoflavonoid accumulation.[1]

Below is a simplified diagram of a signaling pathway influencing isoflavonoid biosynthesis.

Isoflavonoid_Regulation Environmental Cue Environmental Cue Receptor Receptor Environmental Cue->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factors (MYB, bHLH, WD40) Transcription Factors (MYB, bHLH, WD40) Signaling Cascade->Transcription Factors (MYB, bHLH, WD40) Biosynthetic Genes (PAL, CHS, IFS, etc.) Biosynthetic Genes (PAL, CHS, IFS, etc.) Transcription Factors (MYB, bHLH, WD40)->Biosynthetic Genes (PAL, CHS, IFS, etc.) activate/repress Isoflavonoid Biosynthesis Isoflavonoid Biosynthesis Biosynthetic Genes (PAL, CHS, IFS, etc.)->Isoflavonoid Biosynthesis

General signaling pathway for isoflavonoid biosynthesis regulation.

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify candidate prenyltransferases and O-methyltransferases for in vitro characterization.

Protocol:

  • Gene Identification: Identify candidate genes from a transcriptome or genome sequence of Erythrina arborescens based on homology to known isoflavonoid biosynthetic enzymes.

  • Vector Construction: Amplify the coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast). The vector should contain a suitable tag (e.g., His-tag, GST-tag) for affinity purification.

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • For E. coli: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 at 37°C. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-24 hours.

    • For yeast: Grow the transformed cells in a selective medium containing galactose to induce expression.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.

  • Protein Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column with a wash buffer containing a low concentration of imidazole. Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: Assess the purity of the eluted protein by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and substrate specificity of the purified enzymes.

Protocol for Prenyltransferase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified prenyltransferase (1-5 µg)

    • Isoflavone substrate (e.g., genistein, daidzein; 50-200 µM)

    • DMAPP (prenyl donor; 50-200 µM)

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the organic phase.

  • Product Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS.[8]

Protocol for O-Methyltransferase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified O-methyltransferase (1-5 µg)

    • Isoflavonoid substrate (e.g., erythrinin F; 50-200 µM)

    • S-adenosyl-L-methionine (SAM; methyl donor; 50-200 µM)

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction and extract the product as described for the prenyltransferase assay.

  • Product Analysis: Analyze the products by HPLC or LC-MS.[4]

Product Identification by HPLC-MS

Objective: To identify the products of the enzymatic reactions.

Protocol:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV detector at 260 nm.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass data.

    • MS/MS Analysis: Perform fragmentation of the parent ions to obtain structural information.[9][10]

Below is a diagram of a general experimental workflow for enzyme characterization.

Enzyme_Characterization_Workflow Gene Identification Gene Identification Cloning into Expression Vector Cloning into Expression Vector Gene Identification->Cloning into Expression Vector Heterologous Expression\n(E. coli / Yeast) Heterologous Expression (E. coli / Yeast) Cloning into Expression Vector->Heterologous Expression\n(E. coli / Yeast) Cell Lysis Cell Lysis Heterologous Expression\n(E. coli / Yeast)->Cell Lysis Protein Purification\n(Affinity Chromatography) Protein Purification (Affinity Chromatography) Cell Lysis->Protein Purification\n(Affinity Chromatography) In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification\n(Affinity Chromatography)->In Vitro Enzyme Assay Product Analysis\n(HPLC-MS) Product Analysis (HPLC-MS) In Vitro Enzyme Assay->Product Analysis\n(HPLC-MS) Enzyme Characterization Enzyme Characterization Product Analysis\n(HPLC-MS)->Enzyme Characterization

Experimental workflow for enzyme characterization.

Quantitative Data

While specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available, the following tables summarize representative kinetic parameters for related isoflavonoid biosynthetic enzymes from other plant species. This data can serve as a valuable reference for future studies.

Table 1: Kinetic Parameters of Representative Isoflavone Prenyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
SfN8DT-1Naringenin250.012480Sophora flavescens
LaPT1Genistein330.015455Lupinus albus
GmPT01(-)-Glycinol450.021467Glycine max

Table 2: Kinetic Parameters of Representative Isoflavone O-Methyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
GmIOMT16-Hydroxydaidzein150.0352333Glycine max
CrOMT2Quercetin120.0282333Citrus reticulata
ROMTResveratrol80.0425250Vitis vinifera

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the chemical diversity generated by the modification of the basic isoflavone scaffold. While the proposed pathway provides a solid framework, the definitive elucidation requires the identification and characterization of the specific enzymes from Erythrina arborescens. The experimental protocols detailed in this guide offer a roadmap for researchers to undertake this challenge. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this compound and related compounds for potential applications in drug development and human health. Future work should focus on transcriptome and genome sequencing of Erythrina species to identify candidate biosynthetic genes, followed by their functional characterization using the methodologies outlined herein.

References

Anagyroidisoflavone A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyroidisoflavone A, a naturally occurring isoflavone, has been a subject of scientific interest due to its potential biological activities. Initially isolated from the pods of Laburnum anagyroides, its chemical structure was later revised. This technical guide provides an in-depth overview of the current understanding of this compound's chemical structure and stereochemistry, focusing on the revised and accepted structure. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Revision

The compound initially designated as this compound was first isolated from Laburnum anagyroides. However, a subsequent study by Wang et al. in 2013 led to a revision of its structure based on a thorough re-analysis of spectroscopic data. The revised and currently accepted structure of this compound is 1″-O-methylerythrinin F .[1][2]

The systematic name for the revised structure is 5,4'-dihydroxy-2'-methoxy-6-(3-methylbut-2-enyl)isoflavone.

Molecular Formula: C₂₁H₂₀O₅

Molecular Weight: 384.385 g/mol

Below is a diagram representing the chemical structure of the revised this compound (1″-O-methylerythrinin F).

Caption: Chemical structure of the revised this compound.

Stereochemistry

The revised structure of this compound, 1″-O-methylerythrinin F, does not possess any chiral centers in its core isoflavone skeleton or in the prenyl side chain. Therefore, as currently understood and depicted, the molecule is achiral and does not exhibit stereoisomerism. The initial reports on this compound did not provide definitive stereochemical assignments, and the structural revision to an achiral molecule has clarified this aspect.

Spectroscopic Data

The structural elucidation and revision of this compound were based on comprehensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the revised structure, 1″-O-methylerythrinin F, as reported by Wang et al. (2013).[1]

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
27.86s
512.98s
66.36s
86.47s
1'7.40d8.5
2'6.57d8.5
3'6.57d8.5
5'7.11d8.5
6'7.11d8.5
1''3.32d7.2
2''5.22t7.2
4''1.76s
5''1.82s
4'-OCH₃3.84s

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

PositionChemical Shift (δ) ppm
2155.3
3122.9
4181.0
4a105.5
5162.8
698.6
7164.5
893.7
8a157.9
1'123.5
2'130.4
3'115.0
4'157.6
5'115.0
6'130.4
1''21.6
2''122.1
3''132.1
4''17.9
5''25.8
4'-OCH₃55.4

Experimental Protocols

Isolation of Revised this compound (1″-O-methylerythrinin F) from Erythrina arborescens

The following is a summary of the experimental protocol for the isolation of 1″-O-methylerythrinin F as described by Wang et al. (2013).[1] It is important to note that this protocol pertains to its isolation from Erythrina arborescens, not the original source, Laburnum anagyroides. The original detailed isolation protocol for this compound has not been accessible.

experimental_workflow start Air-dried, powdered twigs of Erythrina arborescens extraction Extraction with 95% EtOH at room temperature start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between H₂O and EtOAc concentration->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction chromatography1 Column chromatography on silica gel EtOAc_fraction->chromatography1 fractions Elution with CHCl₃-MeOH gradient chromatography1->fractions chromatography2 Repeated column chromatography on silica gel fractions->chromatography2 chromatography3 Preparative TLC chromatography2->chromatography3 purification Purification by Sephadex LH-20 chromatography3->purification product 1''-O-methylerythrinin F (Revised this compound) purification->product

Caption: Isolation workflow for 1''-O-methylerythrinin F.

  • Extraction: The air-dried and powdered twigs of Erythrina arborescens were extracted with 95% ethanol at room temperature.

  • Concentration and Partitioning: The ethanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned with ethyl acetate (EtOAc).

  • Fractionation: The EtOAc-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Purification: The fractions containing the target compound were further purified by repeated column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) and finally by size-exclusion chromatography on a Sephadex LH-20 column to afford pure 1″-O-methylerythrinin F.

Logical Relationship of Structural Revision

The structural revision of this compound was a critical step in accurately defining this natural product. The process involved the re-evaluation of existing spectroscopic data, leading to a new proposed structure that better fit the empirical evidence.

logical_relationship initial_isolation Initial Isolation of This compound from Laburnum anagyroides spectroscopic_data Original Spectroscopic Data (NMR, MS) initial_isolation->spectroscopic_data initial_structure Initially Proposed Structure spectroscopic_data->initial_structure reanalysis Re-analysis of Spectroscopic Data (Wang et al., 2013) spectroscopic_data->reanalysis revised_structure Revised Structure: 1''-O-methylerythrinin F reanalysis->revised_structure confirmation Confirmation with Comprehensive 2D NMR revised_structure->confirmation

Caption: Logical flow of the structural revision of this compound.

Conclusion

The chemical identity of this compound has been corrected to 1″-O-methylerythrinin F, an achiral isoflavone. This technical guide provides the current, validated structural and spectroscopic information for this compound. For researchers in drug development, having the accurate structure is paramount for any further investigation into its biological properties and potential therapeutic applications. Future research could focus on the total synthesis of 1″-O-methylerythrinin F to confirm its structure unequivocally and to provide a scalable source for pharmacological studies. Additionally, comparative phytochemical analyses of Laburnum anagyroides and Erythrina arborescens could provide insights into the biosynthesis of this and related isoflavonoids.

References

Anagyroidisoflavone A physicochemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the isoflavone initially identified as Anagyroidisoflavone A reveals a fascinating case of structural revision in natural product chemistry. This guide provides a comprehensive overview of the available physicochemical properties, solubility data, and the experimental context surrounding this compound, tailored for researchers, scientists, and drug development professionals.

The Evolving Identity of this compound

Initial research on the isoflavones present in Anagyris foetida led to the isolation and characterization of a compound designated as this compound. However, subsequent, more detailed spectroscopic analysis has led to a significant revision of its chemical structure. A pivotal study, "New isoflavonoids from Erythrina arborescens and structure revision of this compound," re-examined the original spectroscopic data and concluded that the correct structure is not what was initially proposed.[1] The revised structure is now identified as 1″-O-methylerythrinin F .

This structural re-evaluation is a critical consideration for any research or development effort, as the physicochemical and biological properties are intrinsically linked to the correct molecular architecture. For the remainder of this guide, information will be presented with respect to this revised and accepted structure.

Physicochemical Properties

Due to the recent nature of the structural revision, a complete experimental dataset for the physicochemical properties of 1″-O-methylerythrinin F (the revised this compound) is not extensively available in public databases. The information that can be compiled is based on the original isolation and characterization studies, supplemented by predicted values for the revised structure.

Table 1: Physicochemical Properties of 1″-O-methylerythrinin F (Revised this compound)

PropertyValueData Source
Molecular Formula C₂₁H₂₀O₆Calculated from revised structure
Molecular Weight 368.38 g/mol Calculated from revised structure
Appearance Yellowish solid (Typical for isoflavones)General isoflavone characteristics
Melting Point Not reported-
Boiling Point Not reported-
pKa Not reported-

It is important to note that experimental determination of properties such as melting point, boiling point, and pKa for the revised structure has not been found in the currently available literature. Researchers are encouraged to perform these experimental characterizations for any isolated or synthesized batches of this compound.

Solubility Profile

The solubility of isoflavones is a critical parameter for their biological activity and formulation development. Generally, isoflavones, including 1″-O-methylerythrinin F, are sparingly soluble in water and more soluble in organic solvents.

Table 2: Predicted Solubility of 1″-O-methylerythrinin F (Revised this compound)

SolventPredicted SolubilityRationale/Method
Water LowTypical for polycyclic aromatic compounds with several hydroxyl groups.
Ethanol SolubleThe presence of hydroxyl groups allows for hydrogen bonding with ethanol.
Methanol SolubleSimilar to ethanol, the polarity and hydrogen bonding capacity facilitate dissolution.
DMSO SolubleA common aprotic solvent for dissolving a wide range of organic compounds.
Chloroform Slightly SolubleLower polarity compared to alcohols, but may still dissolve the compound to some extent.
Hexane InsolubleThe high polarity of the isoflavone structure prevents dissolution in non-polar solvents.

Note: The solubility data presented is predictive and based on the general characteristics of isoflavones with similar structures. Experimental verification is highly recommended.

Experimental Protocols

The methodologies employed in the isolation and structural elucidation of isoflavones are crucial for obtaining pure compounds and accurate data. While the specific, detailed experimental protocol for the initial, incorrect structure of this compound is now of historical interest, the general approach provides a valuable framework for working with this class of compounds.

General Isolation and Purification Workflow

The isolation of isoflavones from plant material typically follows a multi-step process designed to separate compounds based on their polarity and other physicochemical properties.

experimental_workflow plant_material Dried and Powdered Plant Material (e.g., Anagyris foetida) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC (High-Performance Liquid Chromatography) chromatography->hplc pure_compound Pure Isoflavone (1″-O-methylerythrinin F) hplc->pure_compound structural_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition data_analysis Spectroscopic Data Analysis ms->data_analysis nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMBC, HSQC) nmr->data_analysis uv_vis UV-Vis Spectroscopy - Chromophore System uv_vis->data_analysis ir Infrared (IR) Spectroscopy - Functional Groups ir->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal revision Structural Revision (if necessary) structure_proposal->revision final_structure Confirmed Structure (1″-O-methylerythrinin F) structure_proposal->final_structure Initial Confirmation revision->final_structure Re-analysis of data signaling_pathway cluster_cell Cell isoflavone Isoflavone (e.g., 1″-O-methylerythrinin F) er Estrogen Receptor (ERα/ERβ) isoflavone->er Binds to cell_membrane Cell Membrane gene_transcription Gene Transcription er->gene_transcription Modulates nucleus Nucleus cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_transcription->cellular_response Leads to

References

Preliminary Biological Screening of Anagyroidisoflavone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Anagyroidisoflavone A, a novel isoflavone, presents a promising scaffold for drug discovery. While specific biological data for this compound is not yet available in published literature, the broader class of isoflavones is well-documented for its diverse pharmacological activities, primarily anticancer and anti-inflammatory effects. This technical guide provides a framework for the preliminary biological screening of this compound, drawing upon established methodologies and known mechanisms of action for structurally related isoflavones. The protocols and pathways detailed herein offer a strategic approach to elucidating the therapeutic potential of this novel molecule.

Introduction to Isoflavone Activity

Isoflavones are a class of polyphenolic compounds found predominantly in leguminous plants. Their structural similarity to estrogen allows them to interact with estrogen receptors, leading to a range of biological effects.[1][2][3] Beyond their phytoestrogenic activity, isoflavones have been extensively studied for their anticancer and anti-inflammatory properties.[1][4][5] These effects are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and the induction of apoptosis in cancer cells.[6][7][8] Given that this compound belongs to this class, it is hypothesized to possess similar biological activities.

Proposed Preliminary Screening Strategy

A two-pronged approach is recommended for the initial biological evaluation of this compound:

  • Anticancer Activity Screening: Initial cytotoxicity screening against a panel of human cancer cell lines to identify potential antiproliferative effects.

  • Anti-inflammatory Activity Screening: Evaluation of its ability to suppress inflammatory responses in a cellular model of inflammation.

This initial screening will provide valuable insights into the potential therapeutic applications of this compound and guide further, more detailed mechanistic studies.

Anticancer Activity Screening

The anticancer potential of isoflavones has been widely reported, with effects including apoptosis induction, cell cycle arrest, and inhibition of cell migration.[1] A general workflow for the initial in vitro screening of a novel compound like this compound is depicted below.

anticancer_workflow cluster_0 In Vitro Anticancer Screening Workflow compound This compound (Test Compound) mtt_assay Cytotoxicity Assay (e.g., MTT Assay) compound->mtt_assay cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, PC3, A549, HeLa) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) ic50->mechanism

Caption: General workflow for in vitro anticancer screening.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for cytotoxicity.[9]

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], PC3 [prostate], A549 [lung], HeLa [cervical])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anticipated Data Presentation

The results of the cytotoxicity screening should be presented in a clear, tabular format for easy comparison across different cell lines.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7BreastTo be determined
PC3ProstateTo be determined
A549LungTo be determined
HeLaCervicalTo be determined

Anti-inflammatory Activity Screening

Many isoflavones exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] A common mechanism involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[6][7][8]

anti_inflammatory_pathway cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes Induces Transcription Anagyroidisoflavone_A This compound Anagyroidisoflavone_A->IKK Inhibits? Anagyroidisoflavone_A->NFkB_active Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitrite determination)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve of sodium nitrite should be used to quantify nitrite concentration.

Anticipated Data Presentation

The quantitative results from the anti-inflammatory screening should be tabulated to show the dose-dependent effect of the compound.

This compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Control)To be determined0
1To be determinedTo be determined
10To be determinedTo be determined
50To be determinedTo be determined
100To be determinedTo be determined

Conclusion and Future Directions

This technical guide outlines a preliminary, yet robust, in vitro screening strategy for evaluating the potential anticancer and anti-inflammatory activities of the novel isoflavone, this compound. The provided experimental protocols are standard, reliable methods for initial bioactivity assessment. Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, including detailed studies on apoptosis induction, cell cycle progression, and the modulation of specific signaling pathways. Subsequent in vivo studies would be the next logical step to validate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Anagyroidisoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action of Anagyroidisoflavone A is not available. This document, therefore, presents a series of well-founded hypotheses based on the known molecular actions of the broader class of isoflavones, to which this compound belongs. The proposed mechanisms should be considered theoretical and require experimental validation.

Introduction

This compound is a member of the isoflavone class of organic compounds. Isoflavones are a group of phytoestrogens that are structurally similar to 17β-estradiol and are known to exert a wide range of biological activities.[1] Due to this structural similarity, a primary hypothesized mechanism of action for this compound is its interaction with estrogen receptors (ERs).[2] Furthermore, like other isoflavones, it is likely to engage in ER-independent activities, including the modulation of key cellular signaling pathways, antioxidant effects, and enzyme inhibition.[2][3][4] This guide will provide an in-depth exploration of these hypothesized mechanisms.

Hypothesized Signaling Pathways

Based on extensive research on common isoflavones such as genistein and daidzein, this compound is hypothesized to modulate multiple signaling pathways that are crucial in cellular processes like growth, proliferation, and apoptosis.[3]

Estrogen Receptor Signaling

This compound is predicted to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a likely higher affinity for ERβ, a characteristic shared by many isoflavones.[1][5] This differential binding affinity may lead to selective estrogen receptor modulator (SERM) activity, exhibiting estrogenic or anti-estrogenic effects depending on the tissue type and the endogenous estrogen levels.[2][5]

  • Genomic Pathway: Upon binding to ERs in the cytoplasm, the this compound-ER complex would translocate to the nucleus, where it would bind to estrogen response elements (EREs) on the DNA. This interaction would modulate the transcription of target genes, influencing various physiological processes.[1]

  • Non-Genomic Pathway: this compound may also initiate rapid, non-genomic signaling by interacting with membrane-associated estrogen receptors (mERs), such as G-protein coupled estrogen receptor (GPER).[6] This can lead to the activation of downstream kinase cascades, including the PI3K/Akt and MAPK pathways.

Estrogen_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anagyroidisoflavone_A This compound ER Estrogen Receptor (ERα / ERβ) Anagyroidisoflavone_A->ER Binds mER Membrane ER (GPER) Anagyroidisoflavone_A->mER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt Activates MAPK MAPK Pathway mER->MAPK Activates Gene_Transcription Modulation of Gene Transcription PI3K_Akt->Gene_Transcription Influences MAPK->Gene_Transcription Influences ERE->Gene_Transcription Regulates

Caption: Hypothesized Estrogen Receptor Signaling of this compound.
PI3K/Akt and MAPK Signaling Pathways

Isoflavones are known to modulate the PI3K/Akt and MAPK signaling cascades, which are critical in regulating cell survival and apoptosis.[3] It is hypothesized that this compound could inhibit the phosphorylation of Akt, a key anti-apoptotic protein.[3] Similarly, it may affect the MAPK pathway, potentially inhibiting p38 MAPK activation, which has been linked to cancer cell invasion.[3]

Kinase_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Anagyroidisoflavone_A This compound Akt Akt Anagyroidisoflavone_A->Akt Inhibits Phosphorylation p38_MAPK p38 MAPK Anagyroidisoflavone_A->p38_MAPK Inhibits Activation PI3K PI3K PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Invasion Cell Invasion p38_MAPK->Cell_Invasion Promotes

Caption: Hypothesized Modulation of PI3K/Akt and MAPK Pathways.
Other Potential Signaling Pathways

  • NF-κB Signaling: Isoflavones have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[3] this compound may exert anti-inflammatory effects through this pathway.

  • PPAR Signaling: Isoflavones can activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.[7] This suggests a potential role for this compound in metabolic diseases.

  • Wnt/β-catenin Signaling: Some isoflavones can modulate the Wnt/β-catenin pathway, which is crucial in development and disease.[3]

Quantitative Data for Common Isoflavones

While no quantitative data is available for this compound, the following table summarizes typical concentrations and effects observed for the well-studied isoflavones, genistein and daidzein. This data provides a reference for potential effective concentrations for this compound in future studies.

IsoflavoneParameterValueContextReference
GenisteinEstrogenic Potency~1,000-fold weaker than 17β-estradiolIn vitro receptor binding assays[5]
DaidzeinEstrogenic Potency~1,000-fold weaker than 17β-estradiolIn vitro receptor binding assays[5]
Soy IsoflavonesDaily Intake (Asian diets)25 - 50 mg/dayEpidemiological studies[8]
Soy IsoflavonesClinical Trial Dosage40 - 90 mg/dayMenopausal symptom studies[8]
GenisteinReduction in Hot Flashes56.4% decrease from baselineClinical trial (80 mg/day)[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to ERα and ERβ.

Methodology:

  • Receptor Preparation: Use purified recombinant human ERα and ERβ.

  • Ligand Competition: Perform a competitive binding assay using a radiolabeled estrogen, such as [³H]-17β-estradiol, as the tracer.

  • Incubation: Incubate a constant concentration of the receptor and radiolabeled ligand with increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Cell-Based Reporter Gene Assay

Objective: To assess the functional estrogenic or anti-estrogenic activity of this compound.

Methodology:

  • Cell Culture: Use a cell line (e.g., MCF-7 breast cancer cells) that endogenously expresses ERs or has been transfected with an ER expression vector and an estrogen-responsive reporter gene construct (e.g., ERE-luciferase).

  • Treatment: Treat the cells with varying concentrations of this compound, alone (to test for agonistic activity) or in combination with 17β-estradiol (to test for antagonistic activity).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine the EC50 (for agonism) or IC50 (for antagonism).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on key proteins in signaling pathways like PI3K/Akt and MAPK.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with this compound for various time points and at different concentrations.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p38, p38).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental_Workflow cluster_binding ER Binding Assay cluster_reporter Reporter Gene Assay cluster_western Western Blot Analysis Receptor_Prep Receptor Preparation (ERα, ERβ) Ligand_Comp Ligand Competition ([³H]-Estradiol) Receptor_Prep->Ligand_Comp Separation Separation of Bound/Free Ligand Ligand_Comp->Separation Quantification_Binding Quantification (Scintillation) Separation->Quantification_Binding Ki_Calc Ki Calculation Quantification_Binding->Ki_Calc Cell_Culture_Reporter Cell Culture (ERE-Luciferase) Treatment_Reporter Treatment (this compound) Cell_Culture_Reporter->Treatment_Reporter Lysis_Assay Cell Lysis & Luciferase Assay Treatment_Reporter->Lysis_Assay EC50_IC50_Calc EC50/IC50 Calculation Lysis_Assay->EC50_IC50_Calc Cell_Culture_WB Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture_WB->Protein_Extraction Immunoblotting Immunoblotting (p-Akt, p-p38) Protein_Extraction->Immunoblotting Quantification_WB Quantification (Densitometry) Immunoblotting->Quantification_WB Pathway_Modulation Pathway Modulation Quantification_WB->Pathway_Modulation

Caption: Key Experimental Workflows for Investigating the Mechanism of Action.

Conclusion

The mechanism of action of this compound is likely to be multifaceted, involving both estrogen receptor-dependent and -independent pathways. Based on the well-documented activities of other isoflavones, it is hypothesized that this compound will act as a selective estrogen receptor modulator and influence key cellular signaling cascades such as PI3K/Akt and MAPK. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of these hypotheses. Further research is imperative to elucidate the precise molecular targets and therapeutic potential of this compound.

References

potential therapeutic targets of Anagyroidisoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific information is currently available for a compound named "Anagyroidisoflavone A." This suggests that the compound may be a very recent discovery that has not yet been publicly documented, a substance known by a different chemical name, or a potential misnomer.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the potential therapeutic targets of this compound. However, the absence of any primary data—including its chemical structure, isolation from a natural source (such as the plant genus Anagyris), and biological activity—precludes a detailed analysis of its therapeutic potential.

For a compound to be evaluated for its therapeutic targets, it typically undergoes a rigorous scientific process that is documented in peer-reviewed publications. This process includes:

  • Isolation and Structural Elucidation: The compound is first isolated from its natural source, and its precise chemical structure is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • In Vitro Biological Screening: The purified compound is then tested in various laboratory assays to determine its biological effects. This can include assessments of its a nticancer, anti-inflammatory, neuroprotective, or antimicrobial properties.

  • Mechanism of Action Studies: Once a biological activity is identified, further experiments are conducted to understand how the compound works at a molecular level. This involves identifying the specific proteins, enzymes, or signaling pathways that the compound interacts with.

  • In Vivo Studies: Promising compounds are then tested in animal models to evaluate their efficacy and safety in a living organism.

Without any of this foundational information for this compound, it is not possible to provide the requested quantitative data, detailed experimental protocols, or visualizations of its signaling pathways.

Researchers interested in the therapeutic potential of isoflavones are encouraged to explore the extensive literature on well-characterized compounds from this class, such as genistein, daidzein, and biochanin A. These isoflavones have been the subject of numerous studies and have well-documented effects on a variety of therapeutic targets.

Should information on "this compound" become publicly available in the future, a comprehensive technical guide on its therapeutic targets could be developed. We recommend that researchers verify the compound's name and spelling and consult specialized natural product databases for the most current information.

An In-depth Technical Guide to Isoflavones: A Literature Review and Patent Survey Focused on Genistein

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Anagyroidisoflavone A": A comprehensive search of scientific literature and patent databases yielded no specific information for a compound named "this compound." This suggests that the compound may be novel and not yet described in published research, known by an alternative name, or the name may be a misnomer. To provide a valuable and detailed technical guide as requested, this report focuses on Genistein , a well-characterized and extensively studied isoflavone, as a representative of its class. The information presented herein for Genistein can serve as a strong foundational resource for researchers, scientists, and drug development professionals working with isoflavones.

Literature Review: The Multifaceted Biological Activities of Genistein

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes.[1] Its structural similarity to 17β-estradiol allows it to exert estrogen-like effects, classifying it as a phytoestrogen.[2] Beyond its hormonal activities, Genistein has been the subject of extensive research, revealing a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3]

Anticancer Properties: Genistein's potential as an anticancer agent is one of its most studied attributes. It has been shown to inhibit the growth of various cancer cell lines and is thought to contribute to the lower incidence of certain cancers in populations with soy-rich diets.[3] The anticancer mechanisms of Genistein are pleiotropic, involving the modulation of multiple critical signaling pathways that control cell proliferation, apoptosis, angiogenesis, and metastasis.[4][5]

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key contributors to the pathogenesis of numerous diseases. Genistein has demonstrated potent anti-inflammatory activity by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway.[6] Furthermore, its chemical structure, particularly the hydroxyl groups on its phenolic rings, endows it with significant antioxidant properties, enabling it to scavenge free radicals and reduce oxidative damage.[7]

Existing Patents Pertaining to Genistein

The therapeutic potential of Genistein has led to a number of patents covering its synthesis, formulation, and application. A key area of patent activity has been in developing efficient methods for its preparation. For instance, one patented process describes the preparation of Genistein through the fermentation of the bacteria Saccharopolyspora erythraea in the presence of a soy-based substrate, followed by alkaline, organic solvent extraction.[8]

Other patents focus on improving the bioavailability and delivery of Genistein. Due to its low water solubility, the development of crystalline forms, such as crystalline Genistein sodium salt dihydrate, has been patented to enhance its suitability for drug development.[9] These crystalline forms can be used in pharmaceutical compositions for the treatment of hyperproliferative diseases, including various cancers.[9] Furthermore, patents also cover the use of Genistein in medicinal compositions for the prevention and treatment of a range of conditions such as osteoporosis, cardiovascular disorders, and menopausal symptoms.[5]

Quantitative Data: Biological Activity of Genistein

The cytotoxic and antiproliferative effects of Genistein have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes some of the reported IC50 values for Genistein.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma25.3[6]
A431Skin Epidermoid Carcinoma31.8[6]
HeLaCervical Adenocarcinoma40.2[6]
A2780Ovarian Carcinoma44.7[6]
B16Melanoma30.0[10]
PC-3Prostate Adenocarcinoma15.0 - 50.0[11]
DU145Prostate Adenocarcinoma>50.0[7]
LNCaPProstate Adenocarcinoma10.0 - 25.0[7]
HT-29Colon Adenocarcinoma15.0 - 40.0[12]
T24Bladder Transitional Cell Carcinoma160.0[1]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Experimental Protocols

Extraction and Isolation of Genistein from Soybeans

This protocol describes a common method for the extraction and isolation of Genistein from soybean seeds.[13][14]

  • Sample Preparation: Soybean seeds are dried and ground into a fine powder.

  • Solvent Extraction: The soybean powder is extracted with 70% ethanol at 75°C for 12 hours. This extraction is typically repeated multiple times to maximize the yield.

  • Hydrolysis: The crude extract, which contains Genistein primarily in its glycoside form (genistin), is subjected to acid hydrolysis (e.g., with 2% HCl) by refluxing for 2 hours to cleave the sugar moiety and yield the aglycone, Genistein.

  • Purification: The hydrolyzed extract is then purified. A common method involves column chromatography using silica gel. The column is eluted with a solvent system, such as a gradient of chloroform and methanol, to separate Genistein from other compounds.

  • Crystallization: The fractions containing pure Genistein are collected, the solvent is evaporated, and the resulting solid is recrystallized to obtain pure Genistein.

  • Analysis: The purity of the isolated Genistein is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of Genistein

One of the established methods for the chemical synthesis of Genistein involves the following key steps.[15]

  • Starting Materials: The synthesis typically starts with phloroglucinol and 4-hydroxyphenylacetonitrile.

  • Hoesch Reaction: Phloroglucinol is reacted with 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., zinc chloride) and hydrogen chloride gas in dry ether. This reaction forms 2,4,6-trihydroxyphenyl-4'-hydroxybenzyl ketone (a deoxybenzoin).

  • Ring Closure (Cyclization): The resulting deoxybenzoin is then treated with a cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) or ethyl orthoformate, to form the chromone ring of the isoflavone structure.

  • Demethylation (if applicable): If any of the hydroxyl groups were protected (e.g., as methoxy groups) during the synthesis, a final demethylation step is required to yield the final product, Genistein.

  • Purification: The synthesized Genistein is purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Genistein

Genistein exerts its biological effects by modulating several key intracellular signaling pathways. Below are diagrams representing some of the most important pathways inhibited by Genistein.

Genistein_PI3K_Akt_Pathway Genistein Genistein PI3K PI3K Genistein->PI3K Inhibits Akt Akt Genistein->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Genistein inhibits the PI3K/Akt signaling pathway.

Genistein_NFkB_Pathway Genistein Genistein IKK IKK Genistein->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation of IκBα NFkB_IkB NF-κB/IκBα Complex Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates

Caption: Genistein inhibits the NF-κB signaling pathway.

Experimental Workflow: In Vitro Antiproliferative Assay

The following diagram illustrates a typical workflow for assessing the antiproliferative activity of Genistein on cancer cells using an MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of Genistein incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of Genistein.

References

In Silico Prediction of Anagyroidisoflavone A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anagyroidisoflavone A is an isoflavone, a class of naturally occurring flavonoids abundant in various plants, particularly legumes. While specific research on this compound is limited, the broader isoflavone class is the subject of extensive scientific investigation due to its wide range of potential health benefits. This technical guide will explore the predicted bioactivities of this compound based on the known biological activities of structurally similar isoflavones. The primary focus will be on in silico methodologies that allow for the prediction of its anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of flavonoid bioactivity.

Predicted Bioactivities of this compound

Based on the activities of other isoflavones, this compound is predicted to possess the following key bioactivities:

  • Anti-inflammatory Activity: Isoflavones are known to modulate inflammatory pathways.[1][2][3][4] They can potentially inhibit the production of pro-inflammatory mediators and regulate signaling cascades such as the NF-κB and MAPK pathways.[1][5]

  • Anticancer Activity: Many isoflavones exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[6][7][8][9] Their role as phytoestrogens, which can modulate estrogen receptor activity, is particularly significant in hormone-dependent cancers.

  • Antioxidant Activity: The chemical structure of isoflavones, particularly the presence and arrangement of hydroxyl groups, endows them with potent antioxidant capabilities.[10][11] They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[12]

  • Neuroprotective Activity: Emerging evidence suggests that isoflavones may have neuroprotective effects, potentially by mitigating oxidative stress, reducing neuroinflammation, and modulating neuronal signaling pathways.[13][14][15][16][17]

In Silico Prediction Methodologies: A Proposed Workflow

The following section outlines a proposed in silico workflow for predicting the bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of its potential pharmacological activities.

InSilico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Computational Analysis cluster_2 Validation & Experimentation A Obtain 3D Structure of this compound C Molecular Docking Simulations A->C D ADMET Prediction A->D E QSAR Modeling A->E B Identify Potential Protein Targets B->C F In Vitro Assays C->F High Binding Affinity G In Vivo Studies D->G Favorable Profile E->F Predicted Activity F->G Promising Results

Caption: A proposed in silico workflow for predicting the bioactivity of this compound.

Experimental Protocols for In Silico Prediction

1. Molecular Docking Simulations

  • Objective: To predict the binding affinity and interaction patterns of this compound with known protein targets associated with inflammation, cancer, oxidative stress, and neurodegeneration.

  • Methodology:

    • Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software. Optimize the ligand's geometry and assign partial charges.

    • Target Preparation: Retrieve the 3D crystal structures of target proteins from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations. The software will explore various conformations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding free energy.

    • Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein. A lower binding energy generally indicates a more favorable interaction.

2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

  • Objective: To assess the drug-likeness and potential toxicity of this compound.

  • Methodology:

    • Input: Provide the chemical structure of this compound (e.g., in SMILES format) to an ADMET prediction web server or software (e.g., SwissADME, pkCSM, Discovery Studio).

    • Prediction: The software will calculate various physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and predict pharmacokinetic parameters (e.g., oral bioavailability, blood-brain barrier permeability) and potential toxicities (e.g., mutagenicity, carcinogenicity).

    • Analysis: Evaluate the predicted ADMET profile to assess the potential of this compound as a drug candidate.

3. Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Objective: To develop a mathematical model that relates the chemical structure of isoflavones to their biological activity.

  • Methodology:

    • Data Collection: Compile a dataset of isoflavone compounds with known experimental bioactivity data (e.g., IC50 values) for a specific endpoint (e.g., inhibition of an enzyme).

    • Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., topological, electronic, steric properties).

    • Model Development: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a QSAR model that correlates the molecular descriptors with the biological activity.

    • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

    • Prediction for this compound: Use the validated QSAR model to predict the bioactivity of this compound based on its calculated molecular descriptors.

Predicted Signaling Pathway Involvement

Based on the known mechanisms of action of other isoflavones, this compound is predicted to modulate key signaling pathways involved in cellular processes.

Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer cluster_oxidative_stress Oxidative Stress Anagyroidisoflavone_A This compound NFkB NF-κB Pathway Anagyroidisoflavone_A->NFkB MAPK MAPK Pathway Anagyroidisoflavone_A->MAPK Apoptosis ↑ Apoptosis Anagyroidisoflavone_A->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest Anagyroidisoflavone_A->Cell_Cycle_Arrest Angiogenesis ↓ Angiogenesis Anagyroidisoflavone_A->Angiogenesis ROS_Scavenging ↑ ROS Scavenging Anagyroidisoflavone_A->ROS_Scavenging Antioxidant_Enzymes ↑ Antioxidant Enzymes Anagyroidisoflavone_A->Antioxidant_Enzymes Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines

Caption: Predicted modulation of key signaling pathways by this compound.

Quantitative Data Summary

As there is no specific experimental data available for this compound, the following table presents representative quantitative data for a well-studied isoflavone, Genistein , to illustrate the type of data that would be sought for this compound.

BioactivityTarget/AssayQuantitative Value (IC50/EC50)Reference
Anti-inflammatory LPS-induced NO production in RAW 264.7 cells15.4 µM(Kim et al., 2004)
COX-2 Expression10-50 µM(Liang et al., 1999)
Anticancer Proliferation of MCF-7 breast cancer cells5.2 µM(Seo et al., 2011)
Proliferation of PC-3 prostate cancer cells12.5 µM(Shao et al., 1998)
Antioxidant DPPH radical scavenging activity8.7 µM(Ruiz-Larrea et al., 1997)
Neuroprotective Inhibition of Aβ aggregation2.5 µM(Conte et al., 2003)

Note: The above data for Genistein is for illustrative purposes only and should not be directly extrapolated to this compound.

Conclusion

While direct experimental data on this compound is currently lacking, in silico prediction methods provide a powerful framework for hypothesizing its potential bioactivities. Based on the well-established pharmacological profile of isoflavones, it is reasonable to predict that this compound possesses anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. The computational workflow and methodologies outlined in this guide provide a roadmap for future research to elucidate the specific biological functions and therapeutic potential of this compound. Further in vitro and in vivo studies are essential to validate these in silico predictions and to fully characterize the bioactivity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Anagyroidisoflavone A from Anagyris foetida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction, isolation, and quantification of Anagyroidisoflavone A from the plant material of Anagyris foetida. This compound is an isoflavone of interest for its potential biological activities. The protocols outlined below are based on established methodologies for the extraction of isoflavones from leguminous plants and are adapted for the specific source material. This guide includes procedures for sample preparation, solvent extraction, purification by column chromatography, and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and Anagyris foetida

This compound is a prenylated isoflavone that has been isolated from Anagyris foetida, a flowering plant belonging to the legume family (Fabaceae). Isoflavones, a class of phytoestrogens, are known for their potential health benefits, including antioxidant and estrogenic activities. Anagyris foetida, also known as bean trefoil, is a shrub native to the Mediterranean region and has been a subject of phytochemical investigations for its rich content of alkaloids and phenolic compounds. The extraction and isolation of this compound are crucial steps for its further pharmacological evaluation and potential drug development.

Plant Material Preparation

Proper preparation of the plant material is critical for efficient extraction. The leaves, stems, and seeds of Anagyris foetida can be used as source materials.

Protocol 1: Plant Material Collection and Preparation

  • Collection: Collect healthy and disease-free leaves, stems, and seeds of Anagyris foetida.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer at a controlled temperature (40-50°C) can be used.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder to increase the surface area for solvent penetration.

  • Defatting (Optional but Recommended): For plant parts with high lipid content, such as seeds, a defatting step is recommended to remove non-polar compounds that may interfere with the extraction and purification process.

    • Soak the powdered plant material in n-hexane or petroleum ether (60-80°C) at a 1:10 (w/v) ratio for 24 hours with occasional stirring.

    • Filter the mixture and discard the solvent.

    • Air-dry the defatted plant material to remove any residual solvent.

Extraction of this compound

Several extraction techniques can be employed for the isolation of isoflavones. This section details two common methods: maceration and Soxhlet extraction. The choice of method may depend on the available equipment and the desired scale of extraction.

Protocol 2: Maceration

  • Solvent Selection: Prepare an 80% aqueous methanol (MeOH) or 80% aqueous ethanol (EtOH) solution.

  • Extraction:

    • Place the powdered plant material (defatted, if applicable) in a large container with a lid.

    • Add the 80% aqueous alcoholic solvent at a 1:15 (w/v) ratio.

    • Seal the container and allow it to stand at room temperature for 72 hours with periodic shaking or stirring.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 3: Soxhlet Extraction

  • Apparatus Setup: Set up a Soxhlet extractor with a round-bottom flask, a thimble containing the powdered plant material, and a condenser.

  • Solvent: Fill the round-bottom flask with 80% aqueous methanol or ethanol.

  • Extraction:

    • Heat the solvent to its boiling point.

    • Allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon tube becomes colorless.

  • Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

Table 1: Comparison of Extraction Methods

ParameterMacerationSoxhlet Extraction
Principle Soaking in solvent at room temperatureContinuous extraction with hot solvent
Temperature Room TemperatureBoiling point of the solvent
Time 48-72 hours12-24 hours
Solvent Consumption HighModerate
Efficiency ModerateHigh
Equipment Simple glasswareSpecialized Soxhlet apparatus
Suitability Thermolabile compoundsThermostable compounds

Purification of this compound

The crude extract contains a complex mixture of compounds. Column chromatography is a standard technique for the purification of isoflavones.

Protocol 4: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a slurry packing method with a non-polar solvent like n-hexane.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system would be a gradient of n-hexane and ethyl acetate (EtOAc), followed by ethyl acetate and methanol.

    • Start with 100% n-hexane.

    • Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., n-hexane:EtOAc).

    • Further increase polarity with an ethyl acetate:methanol gradient if necessary.

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) based on their TLC profiles and concentrate them to obtain the purified compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of isoflavones.

Protocol 5: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient program might be:

    • 0-5 min: 10% A

    • 5-25 min: 10-90% A (linear gradient)

    • 25-30 min: 90% A

    • 30-35 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 260 nm.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Table 2: HPLC Parameters for this compound Quantification

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Column Temperature 30°C

Experimental Workflow and Signaling Pathway Diagrams

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification p1 Collection of Anagyris foetida p2 Drying p1->p2 p3 Grinding p2->p3 p4 Defatting (with n-hexane) p3->p4 e1 Maceration or Soxhlet Extraction (80% aq. Methanol/Ethanol) p4->e1 Dried, Defatted Powder e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 u1 Crude Extract e3->u1 Crude Extract u2 Column Chromatography (Silica Gel) u1->u2 u3 Fraction Collection & TLC Monitoring u2->u3 u4 Pooling & Concentration u3->u4 a1 Purified this compound u4->a1 Purified Compound a2 HPLC Analysis a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for this compound extraction.

Isoflavone_Signaling cluster_cellular Cellular Response er Estrogen Receptor (ERα / ERβ) nucleus Nucleus er->nucleus Translocates to ere Estrogen Response Element (ERE) transcription Gene Transcription ere->transcription Activates protein Protein Synthesis transcription->protein response Biological Response (e.g., Antioxidant, Anti-inflammatory) protein->response isoflavone This compound isoflavone->er Binds to

Caption: Generalized signaling pathway for isoflavones.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or under a fume hood, especially when handling organic solvents.

  • Be cautious when working with flammable solvents and heating mantles.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive set of protocols for the extraction, purification, and quantification of this compound from Anagyris foetida. The successful isolation of this compound will enable further investigation into its physicochemical properties and biological activities, which is essential for its potential development as a therapeutic agent. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and research objectives.

Application Notes & Protocols for the Quantification of Anagyroidisoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyroidisoflavone A is a prenylated isoflavone, a class of phytoestrogens that has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its biological activity. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely adopted and robust analytical technique for the analysis of isoflavones and their metabolites.[1][2][3]

Given the limited specific information on this compound, the following protocols are based on established methods for the analysis of structurally related prenylated isoflavones.[1] Researchers should optimize these methods for their specific application and matrix.

I. Analytical Methodologies

The recommended method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers high sensitivity and selectivity, which is essential for complex biological matrices.[1]

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For isoflavones, reversed-phase chromatography with a C18 column is most common.[4][5]

  • Column: A C18 reversed-phase column is recommended for the separation of isoflavones.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5]

  • Detection: While UV detection can be used, mass spectrometry is preferred for its higher sensitivity and selectivity.[3]

2. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio of ions. When coupled with HPLC, it allows for the identification and quantification of eluting compounds. Tandem MS (MS/MS) provides even greater specificity by fragmenting a specific parent ion into daughter ions, creating a unique fragmentation pattern for the analyte.

  • Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for isoflavone analysis.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification in tandem MS, as it offers the highest sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions.

II. Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract this compound and remove interfering substances.

a. From Plant Material (e.g., Anagyris foetida)

  • Grinding: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a precise amount of the powdered plant material.

    • Add a suitable extraction solvent. A mixture of methanol and water (e.g., 80:20 v/v) is a common choice for isoflavones.

    • Use an appropriate extraction technique such as sonication or Soxhlet extraction to enhance efficiency.

  • Filtration/Centrifugation: Separate the solid plant material from the extract by filtration or centrifugation.

  • Hydrolysis (Optional): If this compound exists as a glycoside conjugate, an enzymatic (using β-glucosidase) or acid hydrolysis step can be performed to release the aglycone form.[4]

  • Solid-Phase Extraction (SPE) (Optional Cleanup): For cleaner samples, pass the extract through an SPE cartridge (e.g., C18) to remove interfering compounds.

b. From Biological Fluids (e.g., Plasma, Urine)

  • Enzymatic Hydrolysis: Biological samples often contain conjugated forms of isoflavones. Treat the sample with β-glucuronidase and sulfatase to hydrolyze these conjugates.[1]

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile. Centrifuge to remove the precipitated proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the analyte from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1]

    • SPE: Pass the sample through an SPE cartridge to retain the analyte, which is then eluted with a small volume of an appropriate solvent.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI or APCI.

  • MRM Transitions: These will need to be determined by infusing a standard of this compound into the mass spectrometer to identify the precursor ion and the most abundant product ions.

3. Quantification

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound in a matrix that matches the samples as closely as possible (matrix-matched calibration).

  • Internal Standard: Use a structurally similar compound that is not present in the samples as an internal standard to correct for variations in sample preparation and instrument response.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the resulting regression equation to calculate the concentration of this compound in the unknown samples.

III. Data Presentation

Quantitative data for the analytical method validation should be summarized in tables for clarity and easy comparison. The following tables present representative data for isoflavone quantification methods.

Table 1: HPLC-MS/MS Method Parameters (Representative)

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition To be determined for this compound

Table 2: Method Validation Data (Representative)

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be evaluated
Stability To be evaluated

IV. Visualizations

Experimental Workflow for Quantification of this compound from Plant Material

Experimental Workflow for Quantification of this compound from Plant Material cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (e.g., Anagyris foetida) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% MeOH) grinding->extraction filtration Filtration / Centrifugation extraction->filtration hydrolysis Enzymatic/Acid Hydrolysis (Optional) filtration->hydrolysis hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms Direct Analysis cleanup SPE Cleanup (Optional) hydrolysis->cleanup cleanup->hplc_ms data_processing Data Processing hplc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for this compound analysis from plants.

Logical Relationship for HPLC-MS/MS Method Development

HPLC-MS/MS Method Development compound This compound Standard ms_optimization MS Parameter Optimization (Tune MRM Transitions) compound->ms_optimization hplc_optimization HPLC Method Development (Column, Mobile Phase, Gradient) compound->hplc_optimization method_validation Full Method Validation (Linearity, LOD/LOQ, Precision, Accuracy) ms_optimization->method_validation hplc_optimization->method_validation sample_prep_dev Sample Preparation Development (Extraction, Cleanup) sample_prep_dev->method_validation routine_analysis Routine Sample Analysis method_validation->routine_analysis

Caption: HPLC-MS/MS method development process.

References

Application Notes & Protocols: Anagyroidisoflavone A (Revised Structure) HPLC-UV Detection and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyroidisoflavone A is a prenylated isoflavone first isolated from the plant Anagyris foetida. Subsequent research has led to a structural revision of this compound. A study by Wang et al. has revised the structure of this compound to be 1''-O-methylerythrinin F[1]. This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and analysis of this revised structure.

Isoflavones, a class of phytoestrogens, are known for their potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[2][3]. Many of these effects are attributed to their ability to modulate cellular signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and cancer[4][5][6]. Given the interest in isoflavonoids for drug development, accurate and reliable analytical methods for their identification and quantification are essential.

Chemical Structure

The chemical structure of this compound has been revised to 1''-O-methylerythrinin F.

Figure 1: Chemical Structure of this compound (Revised) (Note: A visual representation of the chemical structure would be placed here in a full document.)

Quantitative Data Summary

The following table summarizes the typical parameters for the HPLC-UV analysis of this compound (revised structure). These values are based on established methods for similar isoflavonoids and should be optimized for specific instrumentation and sample matrices.

ParameterValueReference
Chromatographic Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[General isoflavone methods]
Mobile Phase Acetonitrile and water (with 0.1% formic acid)[General isoflavone methods]
Elution Mode Gradient[General isoflavone methods]
Flow Rate 1.0 mL/min[General isoflavone methods]
Column Temperature 25-30 °C[General isoflavone methods]
Detection Wavelength ~260 nm[General isoflavone methods]
Injection Volume 10-20 µL[General isoflavone methods]
Retention Time (Approx.) Varies based on exact gradient programN/A
Linear Range To be determined with standard calibrationN/A
Limit of Detection (LOD) To be determinedN/A
Limit of Quantification (LOQ) To be determinedN/A

Experimental Protocols

Plant Material Extraction

This protocol is a general guideline for the extraction of this compound from its plant source, Anagyris foetida.

Materials:

  • Dried and powdered plant material (Anagyris foetida)

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ultrasonic bath

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of 95% ethanol to the plant material.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C until further purification and analysis.

HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound (revised structure) reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution as follows:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B (linear gradient)

      • 35-40 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Anagyris foetida) extraction Extraction with Ethanol (Ultrasonication) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Further Purification (Optional) (e.g., Column Chromatography) crude_extract->purification hplc_analysis HPLC-UV Analysis crude_extract->hplc_analysis pure_compound This compound purification->pure_compound pure_compound->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for Extraction and HPLC-UV Analysis.

Postulated Signaling Pathway

Based on the known activities of other isoflavones, this compound is postulated to exert cytotoxic and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus anagyroidisoflavone This compound ikk IKK Complex anagyroidisoflavone->ikk Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) inflammatory_stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nucleus->gene_expression Induces inflammation_apoptosis Inflammation & Reduced Apoptosis gene_expression->inflammation_apoptosis

Caption: Postulated Inhibition of NF-κB Pathway.

References

Application Note: High-Throughput Identification of Anagyroidisoflavone A Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anagyroidisoflavone A is a prenylated isoflavone with potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, providing insights into its efficacy, safety, and pharmacokinetic profile. This application note presents a detailed protocol for the in vitro metabolism of this compound using human liver microsomes (HLMs) and the subsequent identification of its metabolites using a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is designed for researchers in drug metabolism, pharmacokinetics, and natural product chemistry.

Introduction

Isoflavones, a class of polyphenolic compounds found predominantly in leguminous plants, are known for their diverse biological activities. This compound, a member of this class, has garnered interest for its potential therapeutic properties. The metabolic pathway of this compound is largely uncharacterized. In drug development, it is imperative to identify and characterize the metabolites of a lead compound to assess their potential for bioactivity or toxicity. Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions can significantly alter the physicochemical and pharmacological properties of the parent molecule.

This application note details a robust and sensitive LC-MS/MS method for the identification of this compound metabolites generated in vitro. The protocol outlines the incubation of this compound with human liver microsomes, followed by sample preparation and analysis using a Triple Quadrupole or Q-TOF mass spectrometer. The presented methodology provides a framework for the comprehensive metabolic profiling of novel isoflavones.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLMs), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator/shaking water bath

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • To initiate the Phase I metabolic reaction, add the NADPH regenerating system.

  • For Phase II metabolism, add UDPGA (for glucuronidation) and PAPS (for sulfation) to the reaction mixture along with the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Prepare a negative control sample by replacing the NADPH regenerating system, UDPGA, and PAPS with an equivalent volume of phosphate buffer.

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole or Q-TOF Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes

3. Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation

Data Presentation

The identification of potential metabolites is based on the comparison of chromatograms from the reaction and control samples. Metabolites are identified by their unique retention times and mass-to-charge ratios (m/z). The structure of the metabolites can be elucidated through the interpretation of their fragmentation patterns obtained from MS/MS spectra.

Table 1: Predicted Metabolites of this compound and their Corresponding Mass Transitions for Targeted Analysis.

AnalytePredicted Metabolic ReactionMolecular Formula (Predicted)[M+H]+ (m/z)[M-H]- (m/z)Key Fragment Ions (Predicted)
This compoundParent CompoundC20H18O4323.1227321.1078To be determined experimentally
M1: Hydroxy-Anagyroidisoflavone AHydroxylationC20H18O5339.1176337.1027Loss of water, prenyl group fragments
M2: this compound GlucuronideGlucuronidationC26H26O10499.1548497.1399Neutral loss of 176 Da
M3: Hydroxy-Anagyroidisoflavone A GlucuronideHydroxylation + GlucuronidationC26H26O11515.1497513.1348Neutral loss of 176 Da
M4: this compound SulfateSulfationC20H18O7S403.0795401.0646Neutral loss of 80 Da
M5: Hydroxy-Anagyroidisoflavone A SulfateHydroxylation + SulfationC20H18O8S419.0744417.0595Neutral loss of 80 Da

Visualizations

experimental_workflow start Start: this compound Stock Solution incubation_setup Incubation Setup: - Human Liver Microsomes - Phosphate Buffer start->incubation_setup pre_incubation Pre-incubation (37°C, 5 min) incubation_setup->pre_incubation reaction_initiation Reaction Initiation: Add NADPH, UDPGA, PAPS pre_incubation->reaction_initiation incubation Incubation (37°C, 60 min) reaction_initiation->incubation reaction_termination Reaction Termination: Add ice-cold Acetonitrile incubation->reaction_termination protein_precipitation Protein Precipitation & Centrifugation reaction_termination->protein_precipitation supernatant_transfer Supernatant Collection & Evaporation protein_precipitation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis: Metabolite Identification lcms_analysis->data_analysis

Caption: Experimental Workflow for In Vitro Metabolite Identification.

metabolic_pathway parent This compound phase1 Phase I Metabolism (CYP450) parent->phase1 Hydroxylation phase2_parent_gluc Phase II Metabolism (UGTs) parent->phase2_parent_gluc Glucuronidation phase2_parent_sulf Phase II Metabolism (SULTs) parent->phase2_parent_sulf Sulfation hydroxylated M1: Hydroxy-Anagyroidisoflavone A phase1->hydroxylated phase2_hydrox_gluc Phase II Metabolism (UGTs) hydroxylated->phase2_hydrox_gluc Glucuronidation phase2_hydrox_sulf Phase II Metabolism (SULTs) hydroxylated->phase2_hydrox_sulf Sulfation glucuronide M2: this compound Glucuronide phase2_parent_gluc->glucuronide sulfate M4: this compound Sulfate phase2_parent_sulf->sulfate hydrox_glucuronide M3: Hydroxy-Anagyroidisoflavone A Glucuronide phase2_hydrox_gluc->hydrox_glucuronide hydrox_sulfate M5: Hydroxy-Anagyroidisoflavone A Sulfate phase2_hydrox_sulf->hydrox_sulfate

Caption: Proposed Metabolic Pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites using in vitro methods and LC-MS/MS analysis. The described workflow can be adapted for the metabolic profiling of other novel isoflavones and natural products. The successful identification and characterization of metabolites are critical steps in the preclinical development of new therapeutic agents, providing essential information on their biotransformation and potential for drug-drug interactions. Future studies could involve quantitative analysis of the formed metabolites and in vivo pharmacokinetic studies to further elucidate the disposition of this compound.

Application Note: Structural Elucidation of Isoflavones using NMR Spectroscopy with Anagyroidisoflavone A as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of isoflavones, using a representative compound to illustrate the workflow and data interpretation.

Introduction

Isoflavones are a class of naturally occurring phenolic compounds with a 3-phenylchromen-4-one backbone. They are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities, making them attractive targets in drug discovery and development. The precise determination of their chemical structure is paramount for understanding their biological activity and for quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including isoflavones.[1] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the carbon skeleton, the substitution pattern, and the relative stereochemistry of these compounds. This note outlines the typical NMR experiments and data interpretation strategies employed in this process.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the structural elucidation of small organic molecules.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified isoflavone sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the NMR signals. For Dalspinin, CDCl₃ was used.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm. In the case of Dalspinin, the residual solvent signal of CDCl₃ (δH 7.26 ppm, δC 77.0 ppm) can also be used for referencing.[1]

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number and chemical environment of protons in the molecule.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-15 ppm.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: 0-220 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy):

      • Purpose: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.

      • Typical Parameters: Standard COSY pulse sequence, with data points in both dimensions sufficient to resolve couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):

      • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

      • Typical Parameters: Standard HSQC or HMQC pulse sequence, with spectral widths appropriate for both ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

      • Typical Parameters: Standard HMBC pulse sequence, with the delay for evolution of long-range couplings optimized for J-couplings of 4-10 Hz.

Data Presentation: NMR Data for Dalspinin

The following tables summarize the ¹H and ¹³C NMR data for Dalspinin, which was isolated from the roots of Dalbergia horrida.[1]

Table 1: ¹H NMR Data of Dalspinin (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
27.89s
5-OH13.30s
86.52s
2'7.02d2.0
5'7.42d8.0
6'6.95dd8.0, 2.0
6-OCH₃3.89s
7-OCH₃3.93s
3'-OCH₃3.87s
4'-OCH₃3.88s

Table 2: ¹³C NMR Data of Dalspinin (in CDCl₃)

PositionChemical Shift (δ, ppm)
2152.19
3123.68
4180.72
4a105.71
5158.42
6130.34
7157.49
893.19
8a152.89
1'124.60
2'111.95
3'148.92
4'148.01
5'111.02
6'122.25
6-OCH₃60.79
7-OCH₃56.32
3'-OCH₃55.82
4'-OCH₃55.80

Visualization of Workflow and Correlations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of an isoflavone using NMR spectroscopy.

G Figure 1: General NMR Workflow for Isoflavone Structure Elucidation A Isolated Isoflavone B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Proton Spin Systems (COSY) C->D E Direct H-C Correlations (HSQC) C->E F Long-Range H-C Correlations (HMBC) C->F G Fragment Assembly D->G E->G F->G H Complete Structure G->H

Figure 1: General NMR Workflow for Isoflavone Structure Elucidation
Key HMBC Correlations for Dalspinin

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is pivotal in piecing together the molecular structure. The diagram below highlights some of the key long-range correlations observed for Dalspinin that confirm the isoflavone skeleton and the positions of the substituents.

G Figure 2: Key HMBC Correlations for Dalspinin cluster_A Ring A cluster_C Ring C cluster_B Ring B 5-OH C-4a 5-OH->C-4a C-5 5-OH->C-5 C-6 5-OH->C-6 H-8 H-8->C-6 C-7 H-8->C-7 C-8a H-8->C-8a H-2 C-3 H-2->C-3 C-4 H-2->C-4 C-1' H-2->C-1' H-2' H-2'->C-1' C-3' H-2'->C-3' H-6' C-2' H-6'->C-2' C-4' H-6'->C-4'

Figure 2: Key HMBC Correlations for Dalspinin

Interpretation of HMBC Correlations:

  • The correlation from the hydroxyl proton at δH 13.30 (5-OH) to the carbons at δC 158.42 (C-5), 130.34 (C-6), and 105.71 (C-4a) confirms the position of this hydroxyl group.[1]

  • The proton at δH 7.89 (H-2) shows correlations to the carbonyl carbon (C-4), C-3, and C-1' of the B-ring, which is characteristic of the isoflavone scaffold.

  • The correlations from the B-ring protons (H-2', H-5', H-6') to their neighboring carbons allow for the unambiguous assignment of the substitution pattern on this ring.

  • The protons of the methoxy groups show correlations to their respective attached carbons, confirming their locations at C-6, C-7, C-3', and C-4'.

Conclusion

NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of isoflavones. The combination of ¹H and ¹³C NMR provides the basic chemical shift information, while COSY, HSQC, and particularly HMBC experiments allow for the complete assembly of the molecular structure. The detailed analysis of NMR data, as demonstrated with Dalspinin, is an essential step in the characterization of novel isoflavones and is a critical component of natural product chemistry and drug development.

References

Application Notes and Protocols for the Synthesis and SAR Studies of Anagyroidisoflavone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of Anagyroidisoflavone A derivatives. This compound, a diprenylated isoflavone, serves as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The following protocols and data are intended to facilitate the exploration of this chemical space and the identification of potent drug candidates.

Introduction

This compound is a naturally occurring prenylated isoflavone with the chemical structure 7-hydroxy-4'-methoxy-3',8-diprenylisoflavone. The presence of two prenyl groups enhances its lipophilicity and potential for interaction with biological targets.[1] The isoflavone core is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] By systematically modifying the structure of this compound, researchers can probe the key structural features required for a desired biological activity, leading to the design of more potent and selective compounds. This document outlines the synthetic strategies to access this compound and its derivatives, protocols for biological evaluation, and a summary of known SAR data for related compounds to guide future derivatization efforts.

Data Presentation: Structure-Activity Relationship (SAR) of Diprenylated Isoflavones

The following table summarizes the anticancer activity of a series of diprenylated isoflavones against various cancer cell lines. This data can guide the selection of modifications to the this compound scaffold to enhance potency and selectivity.

Compound IDR1R2R3R4Cell LineActivity (IC50, µM)Reference
This compound HOCH3PrenylPrenylNot ReportedNot ReportedN/A
1 HOHPrenylPrenylPANC-1PC50 = 1.5[4]
2 OHOHPrenylPrenylPANC-1PC50 = 1.6[4]
3 HOHHPrenylPANC-1PC50 = 5.7[4]
4 HOCH3HPrenylH460IC50 = 0.46[4]
5 HOCH3HPrenylRamosIC50 = 0.62[4]
6 HOCH3HPrenylHeLaIC50 = 0.17[4]
7 HOCH3HPrenylHCT116IC50 = 0.12[4]
8 (Mappianthone A) OHOHPrenylPrenylHL-60IC50 = 0.16[5]
9 OHOHPrenylPrenylSMMC-7721IC50 = 2.45[5]
10 OHOHPrenylPrenylA-549IC50 = 1.83[5]
11 OHOHPrenylPrenylMCF-7IC50 = 3.21[5]
12 OHOHPrenylPrenylSW480IC50 = 2.56[5]
13 (5,7,4'-trihydroxy-6,8-diprenylisoflavone) OHOHHPrenylMDA-MB-231Cytotoxic[6]
14 (Lupalbigenin) OHOHHPrenylMCF-7Cytotoxic[6]

PC50: Potency concentration causing 50% cell death under nutrient-deprived conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Core via Suzuki-Miyaura Coupling

This protocol describes a plausible synthetic route to the core isoflavone structure of this compound, which can be further functionalized. The key step is a Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

  • 3-Iodo-7-hydroxychromone

  • 4-Methoxy-3-prenylphenylboronic acid

  • Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-iodo-7-hydroxychromone (1.0 eq), 4-methoxy-3-prenylphenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 7-hydroxy-4'-methoxy-3'-prenylisoflavone.

Protocol 2: Prenylation of Isoflavone Scaffold via Claisen Rearrangement

This protocol describes the introduction of a prenyl group at the C8 position of the isoflavone A-ring via an O-prenylation followed by a Claisen rearrangement.[8]

Materials:

  • 7-Hydroxy-4'-methoxy-3'-prenylisoflavone (from Protocol 1)

  • Prenyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • N,N-Diethylaniline

  • Silica gel for column chromatography

Procedure:

  • O-Prenylation:

    • To a solution of 7-hydroxy-4'-methoxy-3'-prenylisoflavone (1.0 eq) in acetone, add K2CO3 (2.0 eq) and prenyl bromide (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter off the K2CO3 and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 7-(prenyloxy)-4'-methoxy-3'-prenylisoflavone.

  • Claisen Rearrangement:

    • Dissolve the 7-(prenyloxy)-4'-methoxy-3'-prenylisoflavone (1.0 eq) in N,N-diethylaniline.

    • Heat the solution to 180-200 °C for 3-5 hours under an inert atmosphere.

    • Monitor the rearrangement by TLC.

    • Upon completion, cool the reaction mixture and purify directly by silica gel column chromatography to yield this compound (7-hydroxy-4'-methoxy-3',8-diprenylisoflavone).

Protocol 3: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Evaluation of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol describes a method to assess the anti-inflammatory potential of the synthesized derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Synthesized this compound derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to each supernatant sample, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using the NaNO2 solution to quantify the nitrite concentration.

  • Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Anagyroidisoflavone This compound Derivatives Anagyroidisoflavone->EGFR Inhibition Anagyroidisoflavone->Apoptosis Induction

Caption: Proposed anticancer signaling pathways modulated by this compound derivatives.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB->Inflammatory_Genes AP1 AP-1 JNK->AP1 AP1->Inflammatory_Genes LPS LPS LPS->TLR4 Anagyroidisoflavone This compound Derivatives Anagyroidisoflavone->IKK Inhibition Anagyroidisoflavone->JNK Inhibition sar_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials Protocol1 Protocol 1: Suzuki-Miyaura Coupling Start->Protocol1 Intermediate Isoflavone Core Protocol1->Intermediate Protocol2 Protocol 2: Prenylation Intermediate->Protocol2 Derivatives This compound Derivatives Protocol2->Derivatives Anticancer Protocol 3: Anticancer Assay Derivatives->Anticancer AntiInflammatory Protocol 4: Anti-inflammatory Assay Derivatives->AntiInflammatory Data Biological Data (IC50 values) Anticancer->Data AntiInflammatory->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

Application Notes and Protocols for In Vitro Evaluation of Anagyroidisoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anagyroidisoflavone A is an isoflavone, a class of flavonoids known for a variety of biological activities. Isoflavones such as genistein and daidzein have been extensively studied for their potential anticancer, anti-inflammatory, and estrogenic effects.[1][2][3] These compounds can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4] This document provides a detailed experimental design for the in vitro evaluation of this compound to elucidate its potential therapeutic properties. The protocols are intended for researchers in cell biology, pharmacology, and drug development.

I. General Experimental Workflow

The overall experimental design involves a tiered approach, starting with preliminary cytotoxicity screening, followed by more specific assays to investigate the mechanisms of action based on the initial findings.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Molecular Analysis A Prepare this compound Stock Solution C Cytotoxicity Screening (MTT Assay) A->C B Select and Culture Cell Lines B->C D Apoptosis Assays (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If cytotoxic F Anti-inflammatory Assays (NO, Cytokine Measurement) C->F Investigate anti-inflammatory potential G Estrogenic Activity (E-Screen Assay) C->G Investigate estrogenic/anti-estrogenic potential H Western Blot Analysis D->H E->H I Quantitative PCR (qPCR) F->I G->I

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

II. Experimental Protocols

A. Cell Line Selection and Culture

A panel of human cell lines should be selected to represent different potential targets.

  • Cancer Cell Lines:

    • MCF-7 (Estrogen receptor-positive breast cancer)[5][6][7]

    • MDA-MB-231 (Estrogen receptor-negative breast cancer)

    • PC-3 (Prostate cancer)

    • HT-29 (Colon cancer)

  • Inflammation Model:

    • RAW 264.7 (Murine macrophage-like)

  • Normal Cell Line (for cytotoxicity comparison):

    • MCF-10A (Non-tumorigenic breast epithelial)

All cell lines should be obtained from a reputable cell bank and cultured according to the supplier's recommendations.

B. Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

C. Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with IC₅₀ concentrations of this compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

D. Protocol 3: Anti-Inflammatory Assay (Nitric Oxide Measurement)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[3]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

E. Protocol 4: Estrogenic Activity Assay (E-Screen Assay)

This assay evaluates the estrogenic or anti-estrogenic activity of this compound using estrogen-responsive MCF-7 cells.[5]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in a steroid-free medium.

  • Treatment:

    • Agonist activity: Treat cells with various concentrations of this compound. Use 17β-estradiol as a positive control.

    • Antagonist activity: Treat cells with 17β-estradiol in the presence or absence of various concentrations of this compound.

  • Incubation: Incubate for 6 days.

  • Cell Viability Measurement: Determine cell proliferation using the MTT assay as described in Protocol 1.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7
MDA-MB-231
PC-3
HT-29
MCF-10A

Table 2: Effect of this compound on Apoptosis in Cancer Cells (% of Apoptotic Cells)

Treatment (IC₅₀)MCF-7 (24h)MCF-7 (48h)PC-3 (24h)PC-3 (48h)
Vehicle Control
This compound

Table 3: Inhibition of Nitric Oxide Production by this compound in RAW 264.7 Cells

Concentration (µM)NO Production (% of LPS Control)
0.1
1
10
50
100

Table 4: Estrogenic Activity of this compound in MCF-7 Cells (Proliferation relative to Vehicle Control)

TreatmentRelative Proliferation (%)
Vehicle Control100
17β-estradiol (1 nM)
This compound (1 µM)
This compound (10 µM)
17β-estradiol + this compound (1 µM)
17β-estradiol + this compound (10 µM)

IV. Signaling Pathway Analysis

Based on the initial findings, further experiments can be designed to investigate the underlying molecular mechanisms.

A. Potential Anticancer Signaling Pathway

If this compound shows significant cytotoxicity and induces apoptosis, its effect on key proteins in the apoptosis pathway can be investigated.

apoptosis_pathway A This compound B Bcl-2 (Anti-apoptotic) A->B C Bax (Pro-apoptotic) A->C D Cytochrome c release B->D C->D E Caspase-9 activation D->E F Caspase-3 activation E->F G Apoptosis F->G

Caption: Proposed apoptotic pathway modulated by this compound.

B. Potential Anti-inflammatory Signaling Pathway

If this compound inhibits NO production, its effect on the NF-κB signaling pathway, a key regulator of inflammation, can be explored.[8][9][10]

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK A This compound A->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IKK->NFκB releases IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes transcribes

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway.

V. Molecular Analysis Protocols

A. Western Blot Analysis

To validate the proposed signaling pathways, the expression levels of key proteins (e.g., Bcl-2, Bax, Caspase-3, p-IκBα, NF-κB) will be determined by Western blotting.

  • Protein Extraction: Lyse treated and control cells and determine protein concentration.

  • SDS-PAGE: Separate proteins by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with specific primary and secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

B. Quantitative PCR (qPCR)

To assess changes in gene expression, qPCR can be performed for genes such as iNOS, TNF-α, and IL-6.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using gene-specific primers and a fluorescent dye.

  • Data Analysis: Quantify the relative gene expression using the 2-ΔΔCt method.

By following these detailed protocols and data presentation formats, researchers can systematically evaluate the in vitro biological activities of this compound and gain insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for Developing a Stable Anagyroidisoflavone A Solution for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyroidisoflavone A is a prenylated isoflavone that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As with many isoflavones, its utility in in vitro and in vivo assays is contingent upon the development of stable solutions that ensure reproducible and accurate results. This document provides detailed application notes and protocols for preparing and stabilizing this compound solutions for various biological assays. Furthermore, it outlines experimental procedures to assess its antioxidant and anti-inflammatory activities and its potential modulation of key signaling pathways.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, general properties of isoflavones can be used as a guideline. Isoflavones are often poorly soluble in water and more soluble in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC₂₁H₂₀O₅PubChem
Molecular Weight352.38 g/mol PubChem
Predicted LogP3.8ChemAxon
Predicted Water SolubilityLowGeneral isoflavone characteristic
Predicted pKaAcidic hydroxyl groupsGeneral isoflavone characteristic

Note: These properties are predicted and should be confirmed experimentally.

Preparation of this compound Stock Solutions

The selection of an appropriate solvent is critical for preparing a stable stock solution of this compound. Based on the properties of similar isoflavones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. For assays requiring aqueous conditions, subsequent dilution into buffers or cell culture media is necessary, ensuring the final DMSO concentration is minimized (typically ≤0.1%) to avoid solvent-induced cellular toxicity or artifacts.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of this compound. For a 10 mM solution, this will be 3.52 mg per 1 mL of DMSO.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes at room temperature.

  • Once fully dissolved, the stock solution can be stored under the recommended conditions.

Stability of this compound Solutions

The stability of isoflavone solutions is influenced by factors such as solvent, temperature, pH, and light exposure. To ensure the integrity of this compound for assays, it is crucial to adhere to proper storage conditions and perform stability assessments.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage DurationTemperatureLight ConditionsNotes
Short-term (≤ 1 month)-20°CProtected from light (amber tubes or wrapped in foil)Aliquot to avoid repeated freeze-thaw cycles.
Long-term (> 1 month)-80°CProtected from light (amber tubes or wrapped in foil)Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Assay Medium

Objective: To determine the stability of this compound in a specific assay medium over the time course of an experiment.

Materials:

  • This compound stock solution (in DMSO)

  • Assay medium (e.g., cell culture medium, phosphate-buffered saline)

  • Incubator at the experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a working solution of this compound in the assay medium at the final desired concentration.

  • Immediately analyze a sample (t=0) using a validated HPLC method to determine the initial concentration.

  • Incubate the remaining working solution under the same conditions as the planned assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation:

Table 3: Hypothetical Stability Data of this compound in Cell Culture Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
248.282
487.171

Note: This is hypothetical data and must be determined experimentally.

Experimental Protocols for Biological Assays

The following protocols are provided as examples for assessing the biological activity of this compound. It is essential to include appropriate positive and negative controls in each assay.

Antioxidant Activity Assays

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound working solutions (in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol (blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 100 µL of various concentrations of this compound working solutions to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Data Presentation:

Table 4: Hypothetical DPPH Radical Scavenging Activity of this compound

Concentration (µM)% Scavenging Activity
115.2
535.8
1055.1
2578.9
5092.3

Note: This is hypothetical data and must be determined experimentally.

Anti-inflammatory Activity Assays

Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation:

Table 5: Hypothetical Inhibition of NO Production by this compound

Concentration (µM)% NO Inhibition
112.5
530.2
1058.7
2585.4

Note: This is hypothetical data and must be determined experimentally.

Signaling Pathway Analysis

To investigate the mechanism of action of this compound, its effects on key signaling pathways involved in inflammation and cell proliferation, such as PI3K/Akt, MAPK, and NF-κB, can be examined using Western blotting.

Protocol 5: Western Blot Analysis of Signaling Pathway Modulation

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Solution Preparation & Stability cluster_assays Biological Assays cluster_pathway Mechanism of Action prep Prepare Stock Solution (10 mM in DMSO) stability Assess Stability in Assay Medium (HPLC) prep->stability antioxidant Antioxidant Assays (e.g., DPPH) stability->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) stability->anti_inflammatory western Western Blot Analysis (PI3K/Akt, MAPK, NF-κB) anti_inflammatory->western

Caption: Experimental workflow for this compound solution development and bioactivity screening.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Activates MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK IKK IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits GeneExpression GeneExpression NFκB->GeneExpression Nuclear Translocation & Gene Expression AnagyroidisoflavoneA This compound AnagyroidisoflavoneA->PI3K Potential Inhibition AnagyroidisoflavoneA->MAPKKK Potential Inhibition AnagyroidisoflavoneA->IKK Potential Inhibition

Application Notes and Protocols for Anagyroidisoflavone A Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific studies detailing the administration of Anagyroidisoflavone A in animal models. The following protocols are generalized based on established methodologies for the administration of other structurally related isoflavones, such as soy isoflavones and genistein. Researchers should consider these as starting points and optimize the protocols for their specific experimental needs and for the unique properties of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the isoflavonoid class of organic compounds. Flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] Some flavonoids have also been investigated for their potential in preventing coronary heart disease and for their hepatoprotective properties.[1] While direct evidence for this compound is limited, related isoflavonoids have shown potential in modulating cellular signaling pathways, including those involved in cancer and inflammation. For instance, some isoflavones are known to interact with estrogen receptors, which can influence cell proliferation and other physiological processes.[2]

Generalized Animal Model Administration Protocols for Isoflavones

The following are generalized protocols for the administration of isoflavones to rodent models, which can be adapted for the study of this compound.

Oral Administration via Dietary Admixture

This method is suitable for long-term studies and mimics human dietary exposure.

Objective: To administer this compound consistently over an extended period.

Animal Model: Rats (e.g., Sprague-Dawley) or Mice (e.g., C57BL/6).

Materials:

  • This compound (purity >95%)

  • Standard rodent chow

  • Chow mixer

  • Animal caging and husbandry supplies

Protocol:

  • Dose Determination: The dose of this compound will depend on the specific research question. Based on studies with other isoflavones, a range of doses can be considered. For example, studies on soy isoflavones in rats have used low doses of 40 mg/kg of diet and high doses of 1000 mg/kg of diet.[3] For genistein, oral administration in rodents at doses between 0.4 and 100 mg/kg body weight has been reported to achieve biologically active plasma concentrations.[4] A pilot dose-ranging study is highly recommended to determine the optimal and safe dosage for this compound.

  • Diet Preparation:

    • Calculate the total amount of chow required for the study duration and the number of animals.

    • Calculate the total amount of this compound needed based on the desired concentration in the chow.

    • Thoroughly mix the powdered this compound with the powdered standard rodent chow to ensure a homogenous mixture.

    • The mixed chow can then be pelleted.

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before starting the experimental diet.

  • Administration: Provide the animals with the this compound-containing chow and water ad libitum.

  • Monitoring: Monitor the animals daily for any signs of toxicity, changes in food and water consumption, and body weight.

  • Sample Collection: At the end of the study period, collect blood and tissues for pharmacokinetic and pharmacodynamic analyses. Plasma concentrations of unconjugated (biologically active) and total isoflavones should be determined.[5]

Table 1: Example Dietary Isoflavone Doses in Rodent Models

IsoflavoneAnimal ModelDoseRoute of AdministrationStudy FocusReference
Soy IsoflavonesSprague-Dawley Rats40 mg/kg diet (low dose)Dietary AdmixtureColon Cancer[3]
Soy IsoflavonesSprague-Dawley Rats1000 mg/kg diet (high dose)Dietary AdmixtureColon Cancer[3]
GenisteinRodents0.4 - 100 mg/kg body weightOral GavageGeneral Biological Effects[4]
Soy IsoflavonesOvariectomized Wistar Rats6.6% and 26.41% of dietDietary AdmixtureImmunology[2]
Oral Gavage Administration

This method allows for precise dosing at specific time points.

Objective: To administer a precise dose of this compound at defined intervals.

Animal Model: Rats or Mice.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., corn oil, carboxymethylcellulose)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Animal balance

Protocol:

  • Dose Preparation:

    • Determine the appropriate vehicle for this compound. A preliminary solubility test is necessary.

    • Prepare a stock solution of this compound in the chosen vehicle at a concentration that allows for a reasonable gavage volume (typically 5-10 ml/kg for rats and 10 ml/kg for mice).

  • Animal Handling: Handle the animals gently to minimize stress.

  • Administration:

    • Weigh the animal to calculate the exact volume of the dose to be administered.

    • Fill a syringe with the appropriate volume of the this compound solution.

    • Gently insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Frequency: The frequency of administration will depend on the pharmacokinetic properties of this compound and the experimental design.

  • Monitoring and Sample Collection: As described in the dietary administration protocol.

Potential Signaling Pathways and Experimental Workflows

Given the known biological activities of flavonoids, this compound may modulate several signaling pathways. The diagrams below illustrate a generalized experimental workflow and a potential signaling pathway that could be investigated.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis DosePrep Dose Formulation (Dietary Admixture or Gavage) Administer Administer this compound DosePrep->Administer AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->Administer Control Administer Vehicle/Control Diet AnimalAcclimatization->Control Monitor Daily Health Monitoring (Body Weight, Food/Water Intake) Administer->Monitor Control->Monitor Blood Blood Collection (PK/PD Analysis) Monitor->Blood Tissue Tissue Collection (Histopathology, Biomarkers) Monitor->Tissue

Generalized experimental workflow for in vivo studies.

Signaling_Pathway cluster_cell Cellular Response cluster_nucleus Nucleus cluster_outcomes Biological Outcomes AIA This compound ER Estrogen Receptor AIA->ER Binds GrowthFactors Growth Factor Receptors AIA->GrowthFactors Inhibits NFkB NF-κB Pathway AIA->NFkB Inhibits GeneExpression Gene Expression Changes ER->GeneExpression GrowthFactors->GeneExpression NFkB->GeneExpression Proliferation ↓ Cell Proliferation GeneExpression->Proliferation Inflammation ↓ Inflammation GeneExpression->Inflammation Apoptosis ↑ Apoptosis GeneExpression->Apoptosis

Potential signaling pathways modulated by isoflavones.

Considerations for Preclinical Development

  • Pharmacokinetics: It is crucial to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the metabolism of isoflavones can differ significantly between rodents and humans, which may impact the translatability of the findings.[5]

  • Toxicity: Acute and chronic toxicity studies are necessary to establish the safety profile of this compound before proceeding to efficacy studies.

  • Animal Model Selection: The choice of animal model should be appropriate for the disease being studied. For example, in cancer research, xenograft models or genetically engineered mouse models might be used. For inflammatory conditions, models like carrageenan-induced paw edema or collagen-induced arthritis could be relevant.

  • Biomarker Analysis: The selection of relevant biomarkers is essential to assess the biological effects of this compound. These may include plasma levels of inflammatory cytokines, tumor markers, or specific signaling proteins.

Conclusion

While specific administration protocols for this compound in animal models are not yet available in the public domain, the generalized protocols for other isoflavones provided here offer a solid foundation for initiating such studies. Careful consideration of the dose, route of administration, and appropriate animal model, along with thorough pharmacokinetic and toxicological evaluation, will be critical for elucidating the therapeutic potential of this compound.

References

Application of Anagyroidisoflavone A in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyroidisoflavone A belongs to the isoflavonoid class of polyphenolic compounds, which are widely investigated for their potential health benefits, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays and presents representative data.

While specific antioxidant data for this compound is not extensively available in publicly accessible literature, the provided protocols and data tables are based on the known antioxidant activities of structurally similar isoflavones. These should serve as a robust starting point for researchers investigating this particular compound.

Data Presentation: Antioxidant Activity of a Representative Isoflavone

The following table summarizes hypothetical quantitative data for the antioxidant activity of a representative isoflavone, which can be used as a benchmark when evaluating this compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. Trolox, a water-soluble analog of vitamin E, is a commonly used positive control.

AssayRepresentative Isoflavone IC50 (µM)Trolox (Positive Control) IC50 (µM)
DPPH Radical Scavenging45.815.2
ABTS Radical Scavenging22.58.9

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Trolox (for standard curve)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a stock solution of Trolox and perform serial dilutions for the standard curve.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample/standard solvent. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless.[3][4]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (for standard curve)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.[4][5]

  • Preparation of Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[5]

  • Preparation of Sample and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of Trolox and perform serial dilutions for the standard curve.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, use the solvent of the sample/standard. For the control, use the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.[3]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (DPPH/ABTS) D Mix Sample/Standard with Reagent A->D B Prepare this compound Stock Solution C Perform Serial Dilutions B->C C->D E Incubate D->E F Measure Absorbance E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: General workflow for in vitro antioxidant assays.

Antioxidant_Mechanism cluster_system Biological System FR Free Radical (e.g., ROO•) FRH Neutralized Molecule (e.g., ROOH) FR->FRH Neutralization AOH This compound (Isoflavone-OH) AOH->FR AO This compound Radical (Stable) AOH->AO H• Donation

Caption: Proposed antioxidant mechanism of this compound.

References

Troubleshooting & Optimization

optimizing Anagyroidisoflavone A extraction yield from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Anagyroidisoflavone A from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

This compound is a naturally occurring isoflavone found in various plant species, particularly within the Fabaceae family. Notable sources include the heartwood of Maackia amurensis and the roots of Sophora flavescens.

Q2: Which extraction method is most suitable for this compound?

The choice of extraction method depends on several factors, including the plant matrix, desired purity, and available equipment. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times with reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction. However, for thermolabile isoflavone glycosides, milder methods may be preferred to prevent degradation.

Q3: What is the optimal solvent for extracting this compound?

A mixture of ethanol and water, typically in the range of 50-80% ethanol, is commonly effective for extracting isoflavones. The polarity of the solvent is crucial; less polar isoflavones are better extracted with solvents like acetone or chloroform, while more polar glycosides require alcohol-water mixtures. Optimization of the solvent system is a critical step for maximizing yield.

Q4: How can I quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of isoflavones like this compound. This technique allows for the separation and quantification of individual compounds in a complex mixture.

Q5: Can high temperatures during extraction degrade this compound?

Yes, high temperatures can lead to the degradation of isoflavone glycosides, converting them to their aglycone forms. This can alter the natural isoflavone profile of the extract. For this reason, methods that allow for temperature control, such as UAE at a controlled temperature, are often advantageous.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time: The duration of the extraction may not be long enough to fully extract the compound. 3. Particle Size Too Large: Larger particle sizes of the plant material reduce the surface area available for extraction. 4. Inefficient Extraction Method: The chosen method may not be effective for the specific plant matrix.1. Solvent Optimization: Experiment with different solvent systems, such as varying the ethanol-to-water ratio. Consider adding a small amount of a co-solvent. 2. Time Optimization: Increase the extraction time in increments to determine the optimal duration. 3. Sample Preparation: Grind the plant material to a fine, uniform powder to increase surface area. 4. Method Comparison: If possible, compare the yield from your current method with an alternative, such as switching from maceration to UAE.
Inconsistent Results 1. Inhomogeneous Sample: The plant material may not be uniformly mixed, leading to variations in this compound content between samples. 2. Fluctuations in Extraction Parameters: Inconsistent temperature, time, or solvent-to-solid ratio will lead to variable yields. 3. Instrument Variability: The analytical instrument (e.g., HPLC) may not be properly calibrated or maintained.1. Homogenize Sample: Thoroughly mix the powdered plant material before weighing out individual samples. 2. Standardize Protocol: Strictly adhere to the optimized extraction protocol for all samples. Use a temperature-controlled water bath for methods like UAE. 3. Instrument Calibration: Regularly calibrate and validate the analytical instruments according to standard procedures.
Presence of Impurities in Extract 1. Non-selective Solvent: The solvent may be co-extracting a large number of other compounds. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. 3. Inadequate Filtration: Particulate matter may not be fully removed before analysis.1. Solvent Selectivity: Test solvents with different polarities to find one that is more selective for this compound. 2. Temperature Control: Lower the extraction temperature to reduce the co-extraction of unwanted compounds. 3. Filtration: Use a multi-step filtration process, starting with a coarser filter and ending with a fine syringe filter (e.g., 0.45 µm) before HPLC analysis.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction or solvent evaporation can cause degradation. 2. Exposure to Light or Air: this compound may be sensitive to photodegradation or oxidation. 3. Inappropriate pH: Extreme pH conditions can lead to the breakdown of the isoflavone structure.1. Use Milder Conditions: Employ lower extraction temperatures and use a rotary evaporator under vacuum for solvent removal. 2. Protect from Light and Air: Store extracts in amber vials and consider flushing with nitrogen gas before sealing. 3. Maintain Neutral pH: Ensure the pH of the extraction solvent and any subsequent solutions is close to neutral, unless a specific pH is required for extraction efficiency.

Data Presentation: Comparative Extraction Yields of this compound

The following table provides an illustrative example of how to present quantitative data on this compound extraction yields. The values are hypothetical and intended to serve as a template for reporting experimental results.

Extraction Method Solvent System Temperature (°C) Time (min) This compound Yield (mg/g of dry plant material)
Maceration70% Ethanol2514401.2 ± 0.15
Maceration95% Ethanol2514400.8 ± 0.11
Ultrasound-Assisted Extraction70% Ethanol50302.5 ± 0.21
Ultrasound-Assisted Extraction95% Ethanol50301.9 ± 0.18
Microwave-Assisted Extraction70% Ethanol6052.8 ± 0.25
Microwave-Assisted Extraction95% Ethanol6052.1 ± 0.20

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Maackia amurensis Heartwood

1. Sample Preparation:

  • Dry the Maackia amurensis heartwood at 40°C until a constant weight is achieved.

  • Grind the dried heartwood into a fine powder (40-60 mesh size) using a laboratory mill.

  • Store the powdered sample in an airtight container, protected from light.

2. Extraction Procedure:

  • Accurately weigh 1.0 g of the powdered heartwood and place it into a 50 mL Erlenmeyer flask.

  • Add 20 mL of 70% aqueous ethanol to the flask.

  • Place the flask in an ultrasonic bath with a temperature controller set to 50°C.

  • Sonicate the mixture for 30 minutes at a frequency of 40 kHz.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • For exhaustive extraction, the remaining solid residue can be re-extracted with an additional 20 mL of the solvent, and the supernatants can be combined.

3. Sample Analysis (HPLC-DAD):

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered extract into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 20% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with a certified reference standard.

Visualization of Signaling Pathways and Workflows

Inhibition of the NF-κB Signaling Pathway by Flavonoids

This compound, as a flavonoid, is postulated to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB IkB_p Phosphorylated IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Targeted for Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Initiates Anagyroidisoflavone_A This compound Anagyroidisoflavone_A->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow Start Start Plant_Material Select Plant Material (e.g., Maackia amurensis) Start->Plant_Material Drying Drying Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (e.g., UAE) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Solvent Solvent Addition (e.g., 70% Ethanol) Solvent->Extraction Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification End End Quantification->End

Caption: Workflow for this compound extraction and analysis.

Technical Support Center: Anagyroidisoflavone A Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is limited publicly available stability data specifically for Anagyroidisoflavone A. The following troubleshooting guides and frequently asked questions (FAQs) are based on the established principles of isoflavone chemistry, with a particular focus on prenylated isoflavones where applicable. Researchers should use this information as a guideline and perform their own stability studies to determine the optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a type of isoflavone, a class of organic compounds often found in plants like Anagyris foetida.[1] Like many complex organic molecules, isoflavones can be susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. As a likely prenylated isoflavone, it possesses a lipophilic side-chain which may influence its solubility and susceptibility to certain degradation pathways.[2][3]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of isoflavones in solution is generally influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[4]

  • pH: The acidity or alkalinity of the solution can significantly impact stability, with degradation observed at both low and high pH for different isoflavones.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can affect both solubility and stability.

Q3: How can I improve the stability of my this compound solution?

To enhance the stability of this compound in solution, consider the following general strategies:

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: Maintain the pH of the solution in a range that is optimal for isoflavone stability, which is typically close to neutral (pH 6-7). However, this should be experimentally verified.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.

  • Encapsulation: For some applications, techniques like encapsulation with cyclodextrins or other polymers can improve both stability and solubility.[5][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Change in solution color (e.g., yellowing) Oxidative degradation or formation of degradation products.1. Prepare fresh solution. 2. Store the solution under an inert atmosphere (nitrogen or argon). 3. Protect the solution from light. 4. Consider adding a small amount of a compatible antioxidant.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.1. Ensure the solvent is appropriate for this compound. Consider a co-solvent system if necessary. 2. Check the pH of the solution; isoflavone solubility can be pH-dependent. 3. Store at a temperature that does not promote precipitation (some compounds are less soluble at very low temperatures).
Decrease in concentration over time (verified by HPLC) Chemical degradation (hydrolysis, oxidation, photolysis).1. Review storage conditions: Is the temperature low enough? Is the solution protected from light? 2. Evaluate the pH of the solution and adjust to a more neutral range if possible. 3. Prepare smaller batches of solution more frequently to minimize degradation over time.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Based on the degradation products, implement strategies to mitigate the specific degradation route (e.g., for oxidation, use an inert atmosphere; for hydrolysis, control pH).

Data on the Stability of Representative Isoflavones

Table 1: Effect of Temperature on the Stability of Genistin in Soy Milk

Storage Temperature (°C)Rate Constant (k, days⁻¹)Activation Energy (kcal/mol)
15-370.437 - 3.8717.2
70-9061 - 10917.6
Data adapted from a study on the stability of isoflavones in soy milk.[4]

Table 2: Residual Isoflavone Content in Steamed Black Soybeans after 120 Days of Storage at 4°C with Deoxidant and Desiccant

Isoflavone FormResidual Content (%)
β-glucosides100.1 - 100.9
Acetyl glucosides92.0 - 99.4
Malonyl glucosides90.0 - 94.0
Aglycones77.2 - 78.8
Data from a study on the stability of isoflavone isomers in steamed black soybeans.[7]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced hydrolysis

  • Oxidizing agent (e.g., 3% hydrogen peroxide) for forced oxidation

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV/Vis or DAD)

  • Analytical column (e.g., C18)

  • Temperature-controlled incubator

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

  • Protect the stock solution from light and store it at -20°C or below.

3. Forced Degradation Studies:

  • Acidic and Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl (for acidic condition) and 0.1 M NaOH (for basic condition) to a known concentration.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Incubate at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Dilute the stock solution with a neutral solvent (e.g., methanol/water mixture).

    • Incubate at an elevated temperature (e.g., 60°C or 80°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples from both the exposed and control solutions at various time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Example HPLC Conditions (to be optimized):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with acetonitrile and water (both may contain a small amount of formic acid or acetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL

  • Analyze all samples and calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution working_solutions Prepare Working Solutions stock_solution->working_solutions acid_base Acid/Base Hydrolysis working_solutions->acid_base oxidation Oxidation (H2O2) working_solutions->oxidation thermal Thermal Stress working_solutions->thermal photo Photolytic Stress working_solutions->photo sampling Time-Point Sampling acid_base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Instability Observed (e.g., color change, concentration loss) check_storage Review Storage Conditions start->check_storage check_ph Evaluate Solution pH check_storage->check_ph Optimal action_storage Store at lower temp. Protect from light. Use inert atmosphere. check_storage->action_storage Non-optimal check_solvent Assess Solvent System check_ph->check_solvent Neutral action_ph Adjust pH to neutral range. Use a buffered solution. check_ph->action_ph Non-neutral action_solvent Use fresh, high-purity solvent. Consider co-solvents. check_solvent->action_solvent Potential Issue retest Prepare fresh solution and re-evaluate stability action_storage->retest action_ph->retest action_solvent->retest hypothetical_degradation cluster_pathways Hypothetical Degradation Pathways parent This compound (Prenylated Isoflavone) oxidation Oxidation of Prenyl Group (e.g., epoxidation, hydroxylation) parent->oxidation O2, light, heat hydrolysis Hydrolysis of Ether Linkages (if present) parent->hydrolysis H2O, acid/base photodegradation Photolytic Cleavage or Rearrangement parent->photodegradation UV/Vis Light degradation_products Various Degradation Products oxidation->degradation_products hydrolysis->degradation_products photodegradation->degradation_products

References

troubleshooting poor peak resolution of Anagyroidisoflavone A in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak resolution during the HPLC analysis of Anagyroidisoflavone A.

Disclaimer: this compound is a specialized isoflavone, and specific data regarding its physicochemical properties are limited. The guidance provided here is based on the general chromatographic behavior of isoflavones and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for isoflavones like this compound in reversed-phase HPLC?

Poor peak resolution in the HPLC analysis of isoflavones typically manifests as peak tailing, peak fronting, or broad peaks. The primary causes can be categorized as follows:

  • Chemical Interactions: Secondary interactions between the hydroxyl groups of the isoflavone and active sites (residual silanols) on the silica-based stationary phase are a major contributor to peak tailing.[1]

  • Mobile Phase Issues: An inappropriate mobile phase pH, incorrect solvent composition, or the absence of a suitable buffer can lead to poor peak shape and inadequate separation.

  • Column Problems: A contaminated or degraded column, or the use of an inappropriate stationary phase, can significantly impact resolution.

  • System and Method Parameters: Issues such as large injection volumes, a flow rate that is too high or too low, and temperature fluctuations can all contribute to poor peak shape.[2][3]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue with phenolic compounds like isoflavones. Here’s a step-by-step approach to address it:

  • Mobile Phase Modification: The most effective solution is often the addition of an acidic modifier to the mobile phase.[4] This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.

  • Column Choice: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically deactivates most of the residual silanols.

  • Reduce Injection Volume: Overloading the column can lead to peak tailing. Try reducing the amount of sample injected.[4]

Q3: My peaks are broad, leading to poor resolution. What should I do?

Broad peaks can result from several factors. Consider the following troubleshooting steps:

  • Optimize Flow Rate: A flow rate that is too high reduces the interaction time between the analyte and the stationary phase, leading to peak broadening. Conversely, an excessively low flow rate can also cause broadening due to diffusion. It is important to determine the optimal flow rate for your column dimensions and particle size.[3]

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure connections are short and have a narrow internal diameter.

  • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in sharper peaks.[3] However, be mindful of the thermal stability of this compound.

  • Ensure Proper Sample Dissolution: The sample should be fully dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Poor peak resolution can often be resolved by systematically optimizing the mobile phase.

Experimental Protocol: Mobile Phase Optimization

  • Solvent Selection:

    • Aqueous Phase (Solvent A): HPLC-grade water with an acidic modifier.

    • Organic Phase (Solvent B): HPLC-grade acetonitrile or methanol. Acetonitrile is generally preferred for flavonoid analysis as it often provides better resolution and lower backpressure.[3]

  • Acidic Modifier:

    • Add 0.1% (v/v) formic acid or 0.1% (v/v) acetic acid to both the aqueous and organic phases. Formic acid is a common choice for improving peak shape and for LC-MS compatibility.

  • Gradient Elution:

    • Start with a shallow gradient to effectively separate compounds with different polarities.

    • A typical starting gradient for isoflavone analysis is:

      • 0-5 min: 10-20% B

      • 5-25 min: 20-50% B

      • 25-30 min: 50-80% B

      • 30-35 min: Hold at 80% B (column wash)

      • 35-40 min: Return to initial conditions (10-20% B) and equilibrate.

  • pH Adjustment:

    • If peak tailing persists, adjust the pH of the aqueous mobile phase using a buffer (e.g., phosphate buffer) to a range of 2.5-4.0.

Table 1: Mobile Phase Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak TailingSecondary interactions with silanolsAdd 0.1% formic acid to the mobile phase.
Poor ResolutionInadequate separationOptimize the gradient slope and organic solvent (acetonitrile vs. methanol).
Broad PeaksHigh mobile phase viscosityIncrease the column temperature (e.g., to 30-40 °C).
Inconsistent Retention TimesMobile phase composition changePrepare fresh mobile phase daily and ensure proper mixing.
Guide 2: Column Selection and Care

The choice and condition of your HPLC column are critical for achieving good resolution.

Experimental Protocol: Column Evaluation

  • Column Chemistry:

    • For reversed-phase HPLC of isoflavones, a C18 column is the most common choice.

    • Consider a column with a smaller particle size (e.g., 3.5 µm or 1.8 µm) to improve efficiency and resolution, though this will increase backpressure.

  • Column Dimensions:

    • A standard analytical column (e.g., 4.6 mm x 150 mm) is a good starting point.

    • A longer column can provide better resolution for complex samples.

  • Column Health Check:

    • If you observe a sudden drop in performance, flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

    • Perform a system suitability test with a known standard to check for column efficiency and peak symmetry.

Table 2: Column Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak TailingActive silanol groupsUse a modern, high-purity, end-capped C18 column.
Broad PeaksColumn contaminationFlush the column with a strong solvent.
Split PeaksColumn void or channelingReplace the column.
Loss of ResolutionColumn degradationReplace the column.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting poor peak resolution.

TroubleshootingWorkflow Start Poor Peak Resolution CheckPeakShape Evaluate Peak Shape (Tailing, Fronting, Broad?) Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Tailing Broad Broad Peaks CheckPeakShape->Broad Broad Fronting Peak Fronting CheckPeakShape->Fronting Fronting MobilePhase Optimize Mobile Phase Tailing->MobilePhase Column Check Column Health Tailing->Column Broad->Column MethodParams Adjust Method Parameters Broad->MethodParams Fronting->MethodParams SamplePrep Review Sample Preparation Fronting->SamplePrep AddModifier Add 0.1% Formic Acid MobilePhase->AddModifier AdjustpH Adjust pH (2.5-4.0) MobilePhase->AdjustpH ChangeSolvent Try Acetonitrile vs. Methanol MobilePhase->ChangeSolvent FlushColumn Flush Column Column->FlushColumn NewColumn Use End-Capped Column Column->NewColumn OptimizeFlow Optimize Flow Rate MethodParams->OptimizeFlow AdjustTemp Adjust Temperature MethodParams->AdjustTemp ReduceVolume Reduce Injection Volume MethodParams->ReduceVolume CheckSolvent Ensure Sample Solvent is Weaker than Mobile Phase SamplePrep->CheckSolvent GoodResolution Good Peak Resolution AddModifier->GoodResolution AdjustpH->GoodResolution ChangeSolvent->GoodResolution FlushColumn->GoodResolution NewColumn->GoodResolution OptimizeFlow->GoodResolution AdjustTemp->GoodResolution ReduceVolume->GoodResolution CheckSolvent->GoodResolution

Caption: A workflow for troubleshooting poor HPLC peak resolution.

SignalingPathways cluster_causes Primary Causes of Poor Resolution cluster_solutions Corrective Actions SecondaryInteractions Secondary Interactions (Analyte-Silanol) AddModifier Add Acidic Modifier (e.g., 0.1% Formic Acid) SecondaryInteractions->AddModifier MobilePhaseMismatch Inappropriate Mobile Phase (pH, Composition) OptimizeGradient Optimize Gradient and Organic Solvent MobilePhaseMismatch->OptimizeGradient ColumnIssues Column Degradation/ Contamination UseEndcappedColumn Use End-Capped Column/ Flush Existing Column ColumnIssues->UseEndcappedColumn MethodIssues Suboptimal Method Parameters AdjustFlowTemp Adjust Flow Rate and Temperature MethodIssues->AdjustFlowTemp ImprovedResolution ImprovedResolution AddModifier->ImprovedResolution Improved Peak Resolution OptimizeGradient->ImprovedResolution UseEndcappedColumn->ImprovedResolution AdjustFlowTemp->ImprovedResolution

Caption: Logical relationships between causes and solutions for poor peak resolution.

References

Technical Support Center: Anagyroidisoflavone A Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the degradation of Anagyroidisoflavone A.

For the purpose of this guide, we will assume a hypothetical structure for this compound, which possesses a common isoflavone backbone. This allows for a practical discussion of potential degradation chemistry.

Hypothetical Structure of this compound:

  • Core: 3-phenylchromen-4-one

  • Substituents: Hydroxyl and methoxy groups, which are common in natural isoflavones and represent potential sites for degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound and its degradation products.

Question 1: I am observing poor separation and significant peak tailing for this compound and its degradation products in my reverse-phase HPLC analysis. What could be the cause and how can I resolve this?

Answer:

Poor peak shape in the HPLC analysis of isoflavones is a common issue. Several factors could be contributing to this problem:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups (like hydroxyls) on your analytes, leading to peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Mobile Phase Composition: The organic modifier and its proportion in the mobile phase are critical for good separation.

    • Solution: Experiment with different organic modifiers like acetonitrile and methanol. Acetonitrile often provides sharper peaks. Optimize the gradient elution program to ensure adequate separation of closely eluting peaks.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks.

    • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a more sensitive detector or optimizing the mass spectrometer settings.

Question 2: My mass spectrometry results show a complex mixture of ions, and I am struggling to identify the protonated molecules ([M+H]+) of the degradation products. How can I simplify the spectra and confidently identify my compounds of interest?

Answer:

Mass spectra from forced degradation samples can be complex due to the presence of multiple degradation products, adducts, and background ions.

  • High-Resolution Mass Spectrometry (HRMS): If you are using a low-resolution instrument, it can be difficult to distinguish between ions with similar nominal masses.

    • Solution: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements. This allows for the calculation of elemental compositions, which is crucial for identifying unknown degradation products.

  • MS/MS Fragmentation: A single MS scan may not be sufficient for confident identification.

    • Solution: Perform tandem mass spectrometry (MS/MS) on the potential precursor ions. The fragmentation pattern provides structural information that can be used to confirm the identity of a degradation product by comparing it to the fragmentation of the parent compound.

  • Adduct Formation: Isoflavones can form adducts with mobile phase components (e.g., sodium [M+Na]+, potassium [M+K]+).

    • Solution: Be aware of common adducts and look for their characteristic mass differences from the protonated molecule. Using a lower concentration of salts in your mobile phase can minimize adduct formation.

Question 3: After performing forced degradation under oxidative conditions (e.g., with H2O2), I do not see any significant degradation of this compound. Does this mean it is stable to oxidation?

Answer:

Not necessarily. The lack of degradation could be due to several experimental factors:

  • Insufficient Stress: The concentration of the oxidizing agent, temperature, or duration of the experiment may not have been sufficient to induce degradation.

    • Solution: Increase the concentration of H2O2 (e.g., from 3% to 10%), increase the temperature, or extend the incubation time. It is a balance, as overly harsh conditions can lead to secondary degradation, complicating the analysis. A degradation of 5-20% is generally considered adequate for method validation.

  • Solubility Issues: If this compound is not fully dissolved in the reaction medium, its exposure to the oxidizing agent will be limited.

    • Solution: Ensure complete dissolution of your compound. You may need to use a co-solvent (e.g., methanol, acetonitrile) that is inert to the stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for isoflavones like this compound? A1: Based on the typical isoflavone structure, common degradation pathways include:

  • Hydrolysis: Cleavage of glycosidic bonds if the isoflavone is in a glycoside form. Ether linkages (like methoxy groups) can also be hydrolyzed under strong acidic or basic conditions.

  • Oxidation: Hydroxylation of the aromatic rings or oxidation of existing hydroxyl groups to form quinone-like structures, especially in the presence of oxidizing agents or light.

  • Photodegradation: Light can induce isomerization or oxidation-reduction reactions.

Q2: Why is a stability-indicating method necessary for analyzing this compound? A2: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This is crucial for determining the shelf-life and storage conditions of a drug product and is a regulatory requirement.

Q3: How can I confirm the structure of a newly identified degradation product? A3: A combination of analytical techniques is typically required for unambiguous structure elucidation:

  • LC-MS/MS: Provides the molecular weight and fragmentation pattern, which gives initial structural clues.

  • High-Resolution MS (HRMS): Determines the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Isolation of the degradation product, often by preparative HPLC, is usually necessary for NMR analysis.

Q4: What is "mass balance" in the context of forced degradation studies? A4: Mass balance is an important aspect of validating a stability-indicating method. It is the process of accounting for all the drug substance after degradation by summing the amount of the remaining parent drug and all quantified degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and the analytical method is specific.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its potential degradation products that could be generated from an HPLC-MS analysis.

Compound IDRetention Time (min)Precursor Ion ([M+H]+) m/zMajor Fragment Ions (m/z)Proposed Identity
AIA8.2285.07270.05, 153.02, 137.02This compound
DP-H17.5271.06256.03, 153.02, 123.01Demethylated Product
DP-O16.8301.07286.04, 169.01, 137.02Hydroxylated Product
DP-H25.4287.09269.08, 153.02, 135.04Ring-Opened Product

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • Water (Milli-Q or equivalent)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H2O2. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours. Dissolve in methanol and dilute with mobile phase.

  • Photodegradation: Expose a 100 µg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution with the same solvent mixtures used for the stressed samples and storing them under normal conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate and detect this compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • PDA Detection: 200-400 nm

MS Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Scan Range: m/z 100-500

  • MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense ions.

Protocol 3: NMR for Structural Elucidation

Objective: To determine the chemical structure of an isolated degradation product.

Procedure:

  • Isolation: Isolate the degradation product of interest using preparative HPLC.

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified degradation product in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • NMR Experiments: Acquire a series of NMR spectra:

    • 1D NMR: ¹H and ¹³C spectra to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key for establishing the connectivity of the molecular fragments.

  • Data Analysis: Interpret the spectra to assemble the chemical structure of the degradation product. Compare the spectra with those of the parent compound to pinpoint the structural modifications.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation (H2O2) stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photostability stock->photo Expose to Stress hplc HPLC-PDA-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Processing & Comparison hplc->data id Identify Degradation Products data->id prep_hplc Preparative HPLC Isolation id->prep_hplc Isolate Unknowns nmr NMR Spectroscopy (1D & 2D) prep_hplc->nmr hrms High-Resolution MS prep_hplc->hrms structure Confirm Structure nmr->structure hrms->structure

Caption: Experimental workflow for the identification and characterization of degradation products.

degradation_pathway cluster_products Degradation Products parent This compound (Hypothetical) [m/z 285] demethylated Demethylated Product (DP-H1) [m/z 271] parent->demethylated Acid/Base Hydrolysis hydroxylated Hydroxylated Product (DP-O1) [m/z 301] parent->hydroxylated Oxidation ring_opened Ring-Opened Product (DP-H2) [m/z 287] demethylated->ring_opened Further Degradation

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Anagyroidisoflavone A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anagyroidisoflavone A research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and troubleshooting common issues encountered when working with this isoflavone.

Disclaimer: this compound is a specialized isoflavone with limited publicly available data. The information and protocols provided herein are based on established knowledge of isoflavones in general. Researchers should consider this guidance as a starting point and may need to optimize these methods for their specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges that may arise during the handling and use of this compound in various experimental settings.

Question 1: My this compound solution appears cloudy or precipitated after preparation. What should I do?

Answer: Cloudiness or precipitation indicates poor solubility, a common issue with isoflavones.

  • Troubleshooting Steps:

    • Solvent Choice: this compound, like many isoflavones, is sparingly soluble in water. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2][3][4] The final concentration of the organic solvent in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]

    • Warming the Solution: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation.

    • Sonication: Using a sonicator can help to break down aggregates and improve dissolution.

    • pH Adjustment: The solubility of some phenolic compounds can be influenced by pH. However, altering the pH may also affect the stability of the compound.[5][6][7][8]

Question 2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

Answer: Inconsistent results in cell-based assays can stem from multiple factors related to the compound, the cells, or the assay itself.

  • Troubleshooting Steps:

    • Compound Stability: Isoflavones can be unstable in aqueous solutions at physiological pH and temperature, leading to degradation over time.[6] It is crucial to prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum concentration. Components in standard cell culture media, such as phenol red (a weak estrogen agonist) and endogenous steroids in Fetal Bovine Serum (FBS), can interfere with assays studying estrogenic pathways.[9] Using phenol red-free media and charcoal-stripped FBS is recommended for such studies.[9]

    • Pipetting and Dilution Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and perform serial dilutions carefully.

    • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.

Question 3: My HPLC quantification of this compound shows variable peak areas and retention times. How can I improve the reproducibility?

Answer: Variability in HPLC analysis often points to issues with the sample preparation, chromatographic conditions, or the column itself.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure complete extraction and dissolution of this compound. Inconsistent extraction can lead to variable concentrations. Acid hydrolysis may be necessary to quantify both aglycones and glycoside conjugates.[10]

    • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is properly degassed to prevent bubble formation, which can affect the pump pressure and retention times. The pH of the mobile phase should be consistent.[10]

    • Column Equilibration: Adequately equilibrate the column with the mobile phase before injecting your samples. Insufficient equilibration can cause retention time shifts.

    • Column Integrity: Peak tailing or splitting may indicate a degraded or contaminated column.[11] Flushing the column or using a guard column can help. If the problem persists, the column may need to be replaced.[11]

Data Presentation

Table 1: Effect of Solvent on this compound Solubility

SolventConcentration (mM)Visual Observation
Water0.1Precipitation
PBS (pH 7.4)0.1Precipitation
Ethanol10Clear Solution
DMSO50Clear Solution

Table 2: Impact of FBS Type on Estrogen Receptor Activation Assay with this compound

FBS TypeThis compound (10 µM) - Fold InductionVehicle Control - Fold Induction
Standard FBS1.5 ± 0.81.2 ± 0.3
Charcoal-Stripped FBS4.2 ± 0.51.0 ± 0.1

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution for use in in vitro experiments.

  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of this compound on cell viability.[9][12][13][14]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate)[13]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

3. In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

  • Objective: To evaluate the potential anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.[15][16]

  • Materials:

    • This compound

    • Egg albumin

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Diclofenac sodium (as a positive control)

  • Procedure:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound.[15]

    • A control group should be prepared with distilled water instead of the test substance.[15]

    • Incubate the mixtures at 37°C for 30 minutes, followed by heating at 70°C for 15 minutes.[16]

    • After cooling, measure the absorbance of the solutions at 280 nm.[16]

    • Calculate the percentage inhibition of protein denaturation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock Solution (DMSO) dilutions Serial Dilutions in Culture Medium stock->dilutions treatment Treat Cells with This compound dilutions->treatment seeding Seed Cells in 96-well Plate seeding->treatment incubation Incubate for Desired Duration treatment->incubation assay_step Perform Specific Assay (e.g., MTT, ELISA) incubation->assay_step readout Measure Readout (e.g., Absorbance) assay_step->readout analysis Data Analysis and Interpretation readout->analysis

Caption: General experimental workflow for in vitro studies with this compound.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anagyro This compound ER Estrogen Receptor (ER) Anagyro->ER Binds ER_dimer ER Dimerization ER->ER_dimer Activation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Modulation

References

Technical Support Center: Overcoming Solubility Challenges with Anagyroidisoflavone A in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Anagyroidisoflavone A in cell culture media.

Disclaimer: Specific experimental data on the solubility and biological activity of this compound is limited in publicly available literature. The guidance provided here is based on established principles for working with hydrophobic compounds, particularly other isoflavones like genistein and daidzein. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to precipitation.

Q2: What is the recommended solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving isoflavones and other hydrophobic compounds for in vitro studies.[1] It is important to use anhydrous, cell culture-grade DMSO.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines.[2] Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO is considered safe for most cell lines.[2][3][4] However, some sensitive cell lines may show signs of toxicity or altered gene expression even at these concentrations.[2] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: Can I use other solvents besides DMSO?

A4: Ethanol can also be used to dissolve isoflavones. However, like DMSO, it can be toxic to cells at higher concentrations. A mixture of ethanol and polyethylene glycol 400 has also been reported as a potential vehicle for hydrophobic compounds.[5] It is essential to perform toxicity controls for any solvent used.

Q5: Are there alternatives to using organic solvents to improve the solubility of this compound?

A5: Yes, complexation with cyclodextrins is a promising method to enhance the aqueous solubility of isoflavones.[6][7][8][9][10][11] Beta-cyclodextrins and their derivatives can encapsulate the hydrophobic isoflavone molecule, increasing its solubility in water-based media. This can be a good alternative for long-term experiments where solvent toxicity is a concern.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in polarity when adding the concentrated DMSO stock to the aqueous media is a primary cause of precipitation.1. Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This allows for gradual dispersion and reduces the chances of localized high concentrations. 2. Serial Dilution: First, prepare an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your media.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.1. Perform a Solubility Test: Before treating your cells, determine the maximum soluble concentration of this compound in your specific cell culture medium. 2. Lower the Working Concentration: If possible, reduce the final concentration of the compound in your experiment.
Low Temperature of Media The solubility of many compounds, including isoflavones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.

Issue 2: Precipitation of this compound Over Time in the Incubator

Potential Cause Explanation Recommended Solution
Media Evaporation Evaporation of the culture medium over several days can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.1. Ensure Proper Humidification: Maintain optimal humidity levels in your cell culture incubator. 2. Use Low-Evaporation Plates/Dishes: Utilize culture vessels with tight-fitting lids or seal plates with gas-permeable membranes for long-term experiments.
Compound Instability The compound may degrade or aggregate over time at 37°C.1. Refresh Media and Compound: For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours. 2. Assess Compound Stability: If possible, analyze the stability of this compound under your experimental conditions using techniques like HPLC.
Interaction with Media Components This compound may interact with proteins or other components in the serum or media, leading to precipitation.1. Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in your culture medium. 2. Use Serum-Free Media: If compatible with your cell line, consider using a serum-free medium formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of media from a 10 mM stock):

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile 15 mL conical tube, add 10 mL of the pre-warmed medium.

    • Calculate the volume of the stock solution needed: (10 µM * 10 mL) / 10 mM = 10 µL.

    • While gently vortexing or swirling the conical tube, add the 10 µL of the 10 mM stock solution drop-by-drop.

    • Cap the tube and invert it several times to ensure a homogenous solution.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

  • Prepare a Serial Dilution: In a 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock solution in your complete cell culture medium. Include a vehicle control (media with the highest concentration of DMSO used).

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe for Precipitation: Visually inspect the wells for any signs of turbidity or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution prewarm_media Pre-warm Cell Culture Media (37°C) prewarm_media->serial_dilution incubation Incubate at 37°C, 5% CO2 serial_dilution->incubation observation Observe for Precipitation (0, 2, 6, 24 hours) incubation->observation visual_inspection Visual Inspection observation->visual_inspection plate_reader Optional: Plate Reader (OD 600-650 nm) observation->plate_reader max_sol_conc Determine Maximum Soluble Concentration visual_inspection->max_sol_conc plate_reader->max_sol_conc

Caption: Workflow for determining the maximum soluble concentration.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for Isoflavones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor Transcription_Factors Transcription Factors ER->Transcription_Factors EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Anagyroidisoflavone_A This compound Anagyroidisoflavone_A->ER Binds Anagyroidisoflavone_A->EGFR Inhibits Akt Akt PI3K->Akt Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Potential isoflavone signaling pathways.

References

Technical Support Center: Anagyroidisoflavone A Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Anagyroidisoflavone A and other isoflavones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, particularly matrix effects, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2][3][4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4][5] In the analysis of complex biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[1][2]

Q2: I'm observing low signal intensity for this compound. What are the potential causes?

A2: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: The choice of ionization mode (positive or negative ESI) and mobile phase pH are critical for flavonoids.[6]

  • Low Sample Concentration: The concentration of your analyte may be below the limit of detection.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target flavonoid.[4][5][6]

  • Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity.[7]

Q3: How can I differentiate between isomeric isoflavones during my analysis?

A3: Differentiating between isomers requires a combination of meticulous chromatographic separation and detailed mass spectrometric analysis. Tandem mass spectrometry (MS/MS or MSn) is crucial for generating unique fragmentation patterns that can distinguish between isomers. The position of glycosidic linkages or other substitutions on the flavonoid backbone can influence the relative abundance of fragment ions, providing a basis for differentiation.[5]

Q4: What is in-source fragmentation and how can I control it?

A4: In-source fragmentation is the partial breakdown of analyte ions within the ion source of the mass spectrometer before mass analysis. This can complicate spectra and lead to inaccurate quantification. To control it, you can optimize the ion source parameters, such as reducing the cone voltage or capillary temperature, to achieve softer ionization conditions.

Q5: Should I use a stable isotope-labeled internal standard (SIL-IS) for my this compound analysis?

A5: Yes, using a SIL-IS is highly recommended. A SIL analog of this compound will co-elute and experience similar matrix effects as the analyte, thereby compensating for variations in signal intensity and improving the accuracy and precision of quantification.[8][9]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape and Resolution Incompatible mobile phase pHColumn overloadSecondary interactions with the stationary phaseAdjust mobile phase pH to ensure the analyte is in a single ionic state.Reduce injection volume or sample concentration.Try a different column chemistry or a column with end-capping.
High Variability in Signal Between Replicate Injections Significant and variable matrix effectsInconsistent sample preparationImplement a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation).[10][11]Use a stable isotope-labeled internal standard (SIL-IS).[8][9]
Analyte Signal Drifts Over an Analytical Run Accumulation of matrix components on the analytical columnInstrument source contaminationImplement a column wash step at the end of each gradient to elute strongly retained matrix components.[11]Clean the ion source of the mass spectrometer.[7]
Inaccurate Quantification Despite Using an Internal Standard The internal standard does not co-elute perfectly with the analyte.The internal standard experiences different matrix effects than the analyte.Ensure the SIL-IS has a very similar retention time to the analyte.Evaluate matrix effects for both the analyte and the IS from at least six different matrix lots.[12][13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is based on guidelines from regulatory bodies like the FDA.[12][13]

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound standard prepared in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Blank matrix extract (processed using the final sample preparation method) spiked with the this compound standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the this compound standard at the same concentration, then processed through the entire sample preparation procedure.

  • Analysis: Inject and analyze at least six replicates from different lots of blank matrix for each set via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Matrix Effect (ME):

      • ME (%) = (MF - 1) * 100

      • The coefficient of variation (%CV) of the IS-normalized MF should not be greater than 15%.[14]

Quantitative Data Summary for Matrix Effect Evaluation:

Parameter Calculation Acceptance Criteria (as per FDA guidance)
Accuracy ((Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100Within ±15% of the nominal concentration for each matrix lot.[12]
Precision (%CV) (Standard Deviation of Conc. / Mean Conc.) * 100Not greater than 15% for each matrix lot.[12]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Isoflavone Analysis

Objective: To remove interfering matrix components, particularly phospholipids, prior to LC-MS/MS analysis.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and vortex to mix.[15]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol to remove polar interferences.[15]

  • Elution: Elute the isoflavones with 1 mL of 5% ammonium hydroxide in methanol.[15]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[15]

Visualizations

Matrix_Effects_Workflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation & Validation Start Start Analysis of this compound Observe Observe Inconsistent Results (Low Signal, High Variability) Start->Observe AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Observe->AssessME IsME Matrix Effect > 15%? AssessME->IsME OptimizeSP Optimize Sample Prep (SPE, LLE, HybridSPE) IsME->OptimizeSP Yes Validate Proceed with Method Validation IsME->Validate No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeChroma UseSIL Use Stable Isotope-Labeled IS OptimizeChroma->UseSIL ReassessME Re-assess Matrix Effect UseSIL->ReassessME IsME_OK Matrix Effect Mitigated? ReassessME->IsME_OK IsME_OK->OptimizeSP No IsME_OK->Validate Yes End Analysis Complete Validate->End

Caption: Workflow for identifying, mitigating, and validating matrix effects.

Signaling_Pathway cluster_cause Causes of Matrix Effects cluster_mechanism Mechanism in ESI Source cluster_outcome Analytical Outcome Matrix Biological Matrix (Plasma, Urine, etc.) Endogenous Endogenous Components (Phospholipids, Salts, Proteins) Matrix->Endogenous Coelution Co-elution of Analyte and Interfering Components Endogenous->Coelution Competition Competition for Charge in ESI Droplet Coelution->Competition Ionization Altered Ionization Efficiency Competition->Ionization Suppression Ion Suppression (Signal Decrease) Ionization->Suppression Enhancement Ion Enhancement (Signal Increase) Ionization->Enhancement Inaccuracy Inaccurate & Imprecise Results Suppression->Inaccuracy Enhancement->Inaccuracy

Caption: The causal pathway of matrix effects in LC-MS/MS analysis.

Decision_Tree Start Matrix Effect Confirmed SIL_Available SIL-IS for this compound Available? Start->SIL_Available Use_SIL Implement SIL-IS SIL_Available->Use_SIL Yes No_SIL No SIL-IS Available SIL_Available->No_SIL No Check_Chrom Optimize Chromatography Use_SIL->Check_Chrom Cleanup_Method Evaluate Sample Cleanup No_SIL->Cleanup_Method PPT Protein Precipitation (PPT) Cleanup_Method->PPT LLE Liquid-Liquid Extraction (LLE) Cleanup_Method->LLE SPE Solid-Phase Extraction (SPE) Cleanup_Method->SPE HybridSPE HybridSPE (Phospholipid Removal) Cleanup_Method->HybridSPE PPT->Check_Chrom LLE->Check_Chrom SPE->Check_Chrom HybridSPE->Check_Chrom Validate Validate Method Check_Chrom->Validate

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

preventing Anagyroidisoflavone A contamination in laboratory samples

Author: BenchChem Technical Support Team. Date: December 2025

A word of caution: Specific experimental data for Anagyroidisoflavone A is limited in publicly available literature. This guide is therefore based on the well-documented properties of structurally similar and commonly studied isoflavones such as genistein and daidzein. The principles and protocols provided are general best practices for handling isoflavones and should be adapted as necessary for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where could it be coming from?

This compound is a type of isoflavone, a class of phytoestrogens, which are naturally occurring plant compounds. While the specific natural sources of this compound are not extensively documented in readily available literature, isoflavones in general are abundant in legumes, particularly soybeans and red clover. In a laboratory setting, contamination can arise from unexpected sources. For instance, many standard laboratory animal chows are soy-based and can be a significant source of isoflavones like genistein and daidzein.[1] Researchers should be aware of the composition of their animal feed, as these compounds can be metabolically transferred and potentially contaminate samples.

Q2: My stock solution of this compound is showing signs of degradation. How can I prevent this?

The stability of isoflavones in solution is influenced by temperature, pH, and light exposure. Generally, isoflavones are more stable at lower temperatures and neutral to slightly acidic pH.[2][3] Malonylated forms of isoflavones are particularly unstable and can degrade to their corresponding glucosides. To ensure the stability of your this compound solutions, it is recommended to:

  • Store stock solutions at -20°C or below.

  • Prepare fresh working solutions for each experiment from the stock.

  • Protect solutions from light by using amber vials or wrapping tubes in foil.

  • For short-term storage, keeping solutions at 4°C is preferable to room temperature.[4]

Q3: I am observing unexpected estrogenic activity in my cell-based assays, even in my vehicle controls. Could this be due to isoflavone contamination?

Yes, this is a common issue in cell culture experiments. Many standard cell culture media contain phenol red, a pH indicator that is a known weak estrogen agonist. Furthermore, fetal bovine serum (FBS) is a common media supplement that contains endogenous estrogens. If your research involves estrogenic pathways, it is crucial to use phenol red-free medium and charcoal-stripped FBS to eliminate these confounding factors. Unintended isoflavone contamination from other sources could also contribute to this background estrogenic activity.

Q4: How can I prevent cross-contamination of this compound in my laboratory?

Preventing cross-contamination of small molecules like this compound requires stringent laboratory practices. Key measures include:

  • Dedicated Equipment: Use dedicated glassware, pipettes, and other equipment for handling isoflavones.[5]

  • Personal Protective Equipment (PPE): Always wear gloves, lab coats, and safety glasses. Change gloves frequently, especially after handling stock solutions.

  • Workspace Segregation: Designate specific areas for preparing stock solutions and for handling different experimental groups to avoid aerosol or droplet transfer.

  • Proper Cleaning: Thoroughly clean work surfaces and equipment with appropriate solvents (e.g., 70% ethanol) before and after use.

  • Careful Handling: When working with powdered forms of isoflavones, handle them in a fume hood or a designated area to prevent the generation of aerosols.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms: Your chromatogram shows additional peaks that do not correspond to your this compound standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation Products Isoflavones can degrade due to improper storage or handling. Review the storage conditions of your standards and samples (see FAQ Q2). Prepare fresh solutions and re-analyze.
Contamination from Labware Residual compounds from improperly cleaned glassware or plasticware can leach into your samples. Ensure all labware is scrupulously cleaned and rinsed with high-purity solvent before use.
Cross-Contamination Another isoflavone or a different compound may have been inadvertently introduced into your sample. Review your sample handling procedures and ensure dedicated equipment is being used.
Sample Matrix Effects Components in your sample matrix (e.g., cell lysates, plasma) can interfere with the analysis. Optimize your sample preparation method, for instance by employing solid-phase extraction (SPE) for cleanup.
Issue 2: Inconsistent or Non-Reproducible Bioactivity in Cell-Based Assays

Symptoms: You observe high variability in the biological effects of this compound between experiments or even between wells of the same plate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation Isoflavones can have poor solubility in aqueous media. Visually inspect your final dilutions for any signs of precipitation. Consider using a different solvent for your stock solution (e.g., DMSO), ensuring the final concentration in the assay is not toxic to the cells (typically <0.1%).
Inconsistent Cell Health Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes. Use cells within a narrow passage range and ensure consistent seeding density.
Contaminated Media Components As mentioned in FAQ Q3, phenol red and non-charcoal-stripped FBS can cause background estrogenic effects. Switch to phenol red-free media and charcoal-stripped FBS.
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variations in the final concentration of this compound in your assays. Ensure your pipettes are calibrated and use proper pipetting techniques.

Data Presentation

Table 1: Stability of Isoflavone Aglycones at 150°C

pHDaidzeinGenisteinGlycitein
7.0 No significant decayNo significant decayNo significant decay
5.6 No significant decayNo significant decayNo significant decay
3.1 Most labileMore stable than daidzeinShowed first-order degradation kinetics
Data synthesized from a study on the thermal degradation of isoflavone aglycones. While daidzein was the most labile, all tested isoflavones showed significant degradation at pH 3.1 and high temperature.[3]

Table 2: Degradation of Isoflavones in Soy Milk During Storage

Storage TemperatureGenistin Degradation Rate Constant (days⁻¹)
15-37°C 0.437 - 3.871
70-90°C 61 - 109
This table illustrates the first-order kinetics of genistin loss in soy milk at different temperature ranges, highlighting the increased degradation at higher temperatures.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials: this compound (powder), DMSO (cell culture grade), sterile microcentrifuge tubes or amber glass vials.

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isoflavone Detection

This protocol is a general method and may require optimization for this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV or diode array detector (DAD).

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • A typical gradient might start at 10-15% B, increasing to 35-40% B over 30-40 minutes. This will need to be optimized based on the retention time of this compound.

  • Detection:

    • Monitor at the wavelength of maximum absorbance for this compound (if unknown, a DAD can be used to determine the optimal wavelength, which for many isoflavones is around 260 nm).

  • Sample Preparation:

    • Ensure samples are free of particulate matter by filtering through a 0.22 µm syringe filter before injection.

    • Dilute samples in the initial mobile phase composition to ensure good peak shape.

Mandatory Visualizations

experimental_workflow cluster_prevention Contamination Prevention Workflow cluster_experiment Experimental Procedure A Use Dedicated Glassware and Pipettes B Wear Appropriate PPE (Gloves, Lab Coat) C Prepare Stock Solutions in Designated Area D Clean Work Surfaces Before and After Use E Store Aliquots Properly (-20°C, Protected from Light) F Prepare Fresh Working Solutions E->F Start Experiment G Treat Samples/Cells F->G H Sample Collection and Processing G->H I Analytical Measurement (e.g., HPLC, Bioassay) H->I troubleshooting_workflow Start Unexpected Experimental Results Q1 Are there unexpected peaks in the chromatogram? Start->Q1 A1_Yes Check for degradation, contamination, or matrix effects. Q1->A1_Yes Yes Q2 Is there high variability in the bioassay? Q1->Q2 No End Review and Optimize Protocol A1_Yes->End A2_Yes Verify compound solubility, cell health, and pipetting accuracy. Q2->A2_Yes Yes Q2->End No A2_Yes->End signaling_pathway Isoflavone Isoflavone (e.g., this compound) ER Estrogen Receptor (ER) Isoflavone->ER PI3K PI3K ER->PI3K activates Akt Akt PI3K->Akt activates CellResponse Cellular Response (e.g., Proliferation, Survival) Akt->CellResponse modulates

References

Technical Support Center: Anagyroidisoflavone A In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anagyroidisoflavone A in in vivo studies. As this compound is a novel isoflavone, the following guidance is based on established principles for other isoflavones like genistein and daidzein. It is crucial to perform compound-specific validation for all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: While specific pathways for this compound are yet to be fully elucidated, isoflavones commonly exert their effects through several mechanisms. The primary pathway involves interaction with estrogen receptors (ERα and ERβ).[1][2] Isoflavones can act as agonists or antagonists at these receptors in a tissue-specific manner.[2] Additionally, isoflavones can modulate signaling pathways independent of estrogen receptors, such as peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR), which are involved in metabolism and inflammation.[3] They have also been shown to inhibit tyrosine kinases, which are key components of cell proliferation signaling pathways.[2]

Diagram: Plausible Signaling Pathways for Isoflavones

Isoflavone_Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Receptors Membrane Receptors Signaling Cascade Signaling Cascade Membrane Receptors->Signaling Cascade ER Estrogen Receptor (ERα/β) ERE Estrogen Response Element ER->ERE PPAR PPAR Gene Transcription Gene Transcription PPAR->Gene Transcription AhR AhR AhR->Gene Transcription Tyrosine Kinases Tyrosine Kinases Signaling Cascade->Gene Transcription ERE->Gene Transcription This compound This compound This compound->Membrane Receptors Non-genomic This compound->ER This compound->PPAR This compound->AhR This compound->Tyrosine Kinases Inhibition

Caption: Potential signaling pathways of this compound.

Q2: How do I determine a starting dose for my in vivo study with this compound?

A2: For a novel compound like this compound, a dose-range finding study is essential.[4][5][6] This involves administering a range of doses to a small number of animals to determine the maximum tolerated dose (MTD) and to identify a potential therapeutic window.[4][6][7] You can start with doses extrapolated from in vitro effective concentrations or based on doses of structurally similar isoflavones reported in the literature.

Table 1: Reported In Vivo Doses of Common Isoflavones in Rodent Models

IsoflavoneAnimal ModelDose RangeRoute of AdministrationObserved EffectReference
GenisteinRat3.7 mg/kgOral gavageMeasurable plasma concentrations[8]
DaidzeinMouse0.55 mg/kgOral gavageBioavailability studies
GenisteinMouse1.2 mg/kgIntravenousPharmacokinetic studies
Mixed IsoflavonesRat10-100 mg/kg/dayDietVaried physiological effects

Troubleshooting Guides

Issue 1: High variability in animal responses within the same treatment group.

Possible Causes & Solutions:

  • Dietary Isoflavones: Standard rodent chow often contains soy products, leading to high background levels of isoflavones. This can mask the effects of your test compound.

    • Solution: Use a phytoestrogen-free or casein-based diet for at least one week before and during the experiment. Analyze your chow to confirm the absence of isoflavones.

  • Gavage Inaccuracy: Inconsistent administration can lead to variable dosing.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal's weight.

  • Animal Stress: Stress can significantly impact physiological responses.[9]

    • Solution: Acclimate animals to the facility and handling procedures. Minimize noise and disturbances in the animal housing area.[9]

  • Gut Microbiome Differences: The metabolism of isoflavones is highly dependent on the gut microbiota, which can vary between animals.

    • Solution: House animals from the same source together to promote a more uniform microbiome. Consider co-housing or using litter from one cage to another.

Issue 2: No observable effect at the tested doses.

Possible Causes & Solutions:

  • Insufficient Dose: The selected doses may be below the therapeutic threshold.

    • Solution: Conduct a dose-escalation study with a wider range of concentrations.

  • Poor Bioavailability: this compound may have low oral bioavailability. Isoflavone absorption can be influenced by their chemical form (aglycones vs. glucosides).[10]

    • Solution: Perform a pilot pharmacokinetic study to determine the plasma concentration of this compound after administration. Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is a limiting factor.

  • Rapid Metabolism and Excretion: The compound may be cleared from the body too quickly to exert a sustained effect. The half-life of isoflavones like daidzein and genistein is typically around 7-8 hours.[11]

    • Solution: Analyze plasma and urine samples at multiple time points to determine the pharmacokinetic profile. Consider a more frequent dosing schedule or a slow-release formulation.[11]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both males and females to identify any sex-specific differences.[10]

  • Diet: Acclimate animals to a phytoestrogen-free diet for at least one week prior to the study.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a range of 3-5 doses (e.g., 1, 10, 50, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage) once daily for 7-14 days.[5]

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis to identify any signs of toxicity.

  • Data Interpretation: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This information will guide dose selection for subsequent efficacy studies.[6]

Diagram: Workflow for In Vivo Dose-Range Finding

Caption: Workflow for a dose-range finding study.

Protocol 2: Pilot Pharmacokinetic Study

  • Animal Model & Diet: Use the same model and diet as in the dose-range finding study.

  • Dose Administration: Administer a single dose of this compound (a mid-range, non-toxic dose identified from the dose-range finding study) via the intended route.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[10]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its potential metabolites in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters to Analyze

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
t1/2 Half-lifeIndicates the rate of elimination.

Diagram: Troubleshooting Logic for Unexpected In Vivo Results

Troubleshooting_Logic start Unexpected In Vivo Result (High Variability or No Effect) check_diet Is the diet phytoestrogen-free? start->check_diet check_dosing Was dosing accurate and consistent? check_diet->check_dosing Yes action_diet Switch to phytoestrogen-free diet and repeat study. check_diet->action_diet No check_pk Is the pharmacokinetic profile known? check_dosing->check_pk Yes action_dosing Retrain personnel on gavage techniques and verify dose calculations. check_dosing->action_dosing No action_pk_known Adjust dosing regimen based on Cmax, Tmax, and half-life. check_pk->action_pk_known Yes action_pk_unknown Conduct a pilot pharmacokinetic study. check_pk->action_pk_unknown No

Caption: Troubleshooting decision tree for in vivo studies.

References

Validation & Comparative

comparing the antioxidant capacity of Anagyroidisoflavone A to other isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antioxidant compounds, isoflavones have garnered significant attention due to their potential therapeutic applications. This guide provides a comparative analysis of the antioxidant capacity of Anagyroidisoflavone A, benchmarked against other well-researched isoflavones. Due to the limited availability of direct data on the purified compound, this report leverages antioxidant activity data from extracts of Anagyris foetida, the plant source of this compound, and compares it with established data for other prominent isoflavones.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of various isoflavones and extracts from Anagyris foetida has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.

Isoflavone / ExtractAssayIC50 Value (µg/mL)Reference
Anagyris foetida Leaf Extract (Ethanol)DPPH92.9 ± 6.2[1]
Anagyris foetida Stem Extract (Ethanol)DPPH108.7 ± 9.0[1]
Anagyris foetida Seed Extract (Ethanol)DPPH92.9 ± 6.2[1]
GenisteinDPPH1.89 ± 0.16 mM (~510 µg/mL)[2]
DaidzeinDPPH2.81 ± 0.03 mM (~714 µg/mL)[2]
Biochanin ADPPHComparable to Ascorbic Acid[3]
DaidzeinDPPH110.25 µg/mL[4]

Note: It is crucial to acknowledge that the data for Anagyris foetida represents the activity of a crude extract, which contains a mixture of compounds, including but not limited to this compound. In contrast, the data for genistein and daidzein are for the purified compounds. Therefore, a direct comparison of potency should be interpreted with caution. The antioxidant activity of the purified this compound may be higher or lower than that of the extract.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Principle: DPPH is a stable free radical that absorbs light at approximately 517 nm, appearing as a deep violet solution. When reduced by an antioxidant, the solution decolorizes to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound (or extract) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for assessing the total antioxidant capacity of substances.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS, and the absorbance decreases.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major type of reactive oxygen species found in the body.

Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals. Peroxyl radicals are typically generated by the thermal decomposition of an azo-initiator compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). In the absence of an antioxidant, the peroxyl radicals damage the fluorescent probe, leading to a loss of fluorescence. Antioxidants protect the probe from oxidation, thus maintaining the fluorescence signal.

Procedure:

  • A reaction mixture is prepared containing the fluorescent probe and the test compound in a phosphate buffer.

  • The mixture is incubated at a specific temperature (e.g., 37 °C).

  • The reaction is initiated by the addition of the AAPH solution.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.

  • The ORAC value is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant Action cluster_Neutralization Neutralization Free_Radical Free Radical (e.g., ROO•) Donation Donates H• or e- Free_Radical->Donation attacks Isoflavone Isoflavone (e.g., this compound) Isoflavone->Donation Stable_Molecule Stable Molecule Donation->Stable_Molecule neutralizes Stable_Radical Less Reactive Isoflavone Radical Donation->Stable_Radical

Caption: General mechanism of isoflavone antioxidant action.

DPPH_Assay_Workflow Start Start: Prepare DPPH Solution Prepare_Samples Prepare Isoflavone Samples (Varying Concentrations) Start->Prepare_Samples Mix Mix DPPH Solution with Isoflavone Sample Start->Mix Prepare_Samples->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the DPPH antioxidant capacity assay.

References

The Pivotal Role of Prenylation and Hydroxylation in the Bioactivity of Licoisoflavone A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Licoisoflavone A, a prenylated isoflavone, and its analogs. By examining key biological activities—namely anti-inflammatory, cytotoxic, and enzyme inhibitory effects—this document aims to elucidate the impact of structural modifications, particularly prenylation and hydroxylation patterns, on the therapeutic potential of this class of compounds.

Licoisoflavone A, a naturally occurring isoflavone, has garnered significant interest for its diverse pharmacological properties.[1][2] Its unique structure, featuring a prenyl group on the B-ring and multiple hydroxyl substitutions, serves as a valuable scaffold for exploring how subtle molecular changes can translate into significant differences in biological function. This guide synthesizes experimental data to provide a clear comparison of Licoisoflavone A and its structural relatives.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and enzyme inhibitory activities of Licoisoflavone A and selected analogs. These tables are designed to offer a clear and concise comparison, highlighting the influence of specific structural features.

Table 1: Anti-inflammatory Activity of Licoisoflavone A and Analogs
CompoundKey Structural FeaturesAssayCell Line/ModelEndpointIC₅₀ / ActivityReference
Licoisoflavone A Prenyl group at C3'LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionPotent Inhibition[3][4]
Licochalcone APrenylated chalconeLPS-stimulated RAW 264.7 macrophagesNO ProductionSignificant Inhibition[5]
GenisteinNo prenylationLPS-stimulated macrophagesPro-inflammatory cytokinesModerate Inhibition[6]
6,8-diprenylgenisteinDiprenylated at C6 and C8Not SpecifiedNot SpecifiedEnhanced antibacterial activity[7]
Table 2: Cytotoxic Activity of Licoisoflavone A and Analogs
CompoundKey Structural FeaturesCell LineAssayIC₅₀ (µM)Reference
Licoisoflavone A Prenyl group at C3'A375P, A549, MCF-7MTT AssayData suggests activity[8]
Licochalcone APrenylated chalconeChinese hamster ovary (CHO)MTT Assay> 147.75[9]
JaceosidinFlavoneGLC4, COLO 320MTT Assay17 - >200 (varied)[10]
HelenalinSesquiterpene lactoneGLC4, COLO 320MTT Assay0.44 (GLC4), 1.0 (COLO 320)[10]
Table 3: Enzyme Inhibitory Activity of Licoisoflavone A and Analogs
CompoundEnzyme TargetKey Structural FeaturesInhibition TypeKᵢ (µM)IC₅₀ (µM)Reference
Licoisoflavone B CYP2C8, CYP2C9, CYP2B6Prenyl group at C3'Competitive (CYP2C8), Mixed (CYP2C9)7.0 (CYP2C8), 1.2 (CYP2C9)7.4 (CYP2C8), 4.9 (CYP2C9), 16.0 (CYP2B6)[11][12][13]
Licochalcone ACYP1A2, 2C9, 2C19, 2C8, 3A4Prenylated chalconeMixed/Competitive1.02-3.89 (varied)-[14]

Structure-Activity Relationship Insights

The data presented in the tables above, along with findings from numerous studies, reveal critical insights into the SAR of Licoisoflavone A and its analogs:

  • The Role of Prenylation: The presence of a prenyl group is a recurring theme for enhanced biological activity.[15] This lipophilic moiety is thought to increase the affinity of the flavonoid for cellular membranes, thereby facilitating interaction with intracellular targets.[15][16] For instance, the antibacterial activity of prenylated isoflavones is often superior to their non-prenylated counterparts.[7][17] The position of the prenyl group is also crucial; for example, prenylation at the C3' position, as seen in Licoisoflavone A, appears to be a key determinant of its bioactivity.[18]

  • Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the isoflavone scaffold significantly influence activity. Hydroxyl groups are indispensable for the anti-inflammatory function of flavones, with those at the C-5 and C-4' positions generally enhancing activity.[6] In contrast, additional hydroxyl groups on the B-ring can either increase or decrease antibacterial efficacy depending on the specific compound.[7]

  • Other Structural Modifications: The saturation of the C2-C3 double bond and the presence of methoxy groups can also modulate the anti-inflammatory and other biological activities of these compounds.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is based on the widely used Griess assay to measure nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., Licoisoflavone A) for 1 hour.

  • Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

Nitrite Measurement:

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a suitable density and incubated overnight.

  • The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Enzyme Inhibition Assay (Cytochrome P450)

This protocol outlines a general procedure for assessing the inhibitory potential of compounds against cytochrome P450 (CYP) enzymes using human liver microsomes.

Incubation and Analysis:

  • A reaction mixture is prepared containing human liver microsomes, a specific CYP isoform substrate, and phosphate buffer (pH 7.4).

  • The test compound (e.g., Licoisoflavone B) is added to the mixture at various concentrations.

  • The reaction is initiated by the addition of NADPH.

  • The mixture is incubated at 37°C for a specific time.

  • The reaction is terminated by adding a cold solvent (e.g., acetonitrile).

  • The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.

  • The inhibitory potency (IC₅₀ and Kᵢ values) is determined by analyzing the rate of metabolite formation at different inhibitor concentrations.

Visualizing Key Relationships and Pathways

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB_pathway->iNOS Induces Expression LicoisoflavoneA Licoisoflavone A LicoisoflavoneA->NFkB_pathway Inhibits NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces

Caption: Licoisoflavone A's anti-inflammatory mechanism.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cells (e.g., RAW 264.7) seeding 2. Seed cells in 96-well plates cell_culture->seeding compound_treatment 3. Add Test Compounds (Licoisoflavone A & Analogs) seeding->compound_treatment lps_stimulation 4. Induce Inflammation (with LPS) compound_treatment->lps_stimulation griess_assay 5. Perform Griess Assay (Measure NO production) lps_stimulation->griess_assay data_analysis 6. Analyze Data (Calculate IC₅₀) griess_assay->data_analysis

Caption: Workflow for anti-inflammatory screening.

References

A Comparative Guide to the Quantification of Anagyroidisoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anagyroidisoflavone A, a prenylated isoflavone, has garnered interest within the scientific community for its potential biological activities. Accurate and reliable quantification of this compound is paramount for research and development, from initial discovery through to preclinical and clinical evaluation. This guide provides a comparative overview of established analytical methods that can be adapted and validated for the quantification of this compound, supported by experimental data from analogous isoflavone analyses.

Comparison of Analytical Methods

While specific cross-validation studies for this compound quantification are not extensively documented, a robust comparison can be drawn from validated methods for structurally similar isoflavones. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the key quantitative parameters for these methods, based on data reported for the analysis of other isoflavones like daidzein and genistein. These parameters are indicative of the performance that can be expected upon method adaptation and validation for this compound.

ParameterHPLC-UV/PDALC-MS/MS
**Linearity (R²) **≥ 0.99[1][2]> 0.998[3]
Limit of Detection (LOD) Method-dependent, typically in the µg/mL range0.7 to 6.7 ppb[3]
Limit of Quantification (LOQ) Method-dependent, typically in the µg/mL range2.3 to 22.5 ppb[3]
Precision (%RSD) < 2.2%[4]0.2 to 3.6%[3]
Selectivity Moderate; susceptible to co-eluting interferences[4]High; excellent for complex matrices
Throughput Lower; run times can be longer (e.g., 18-30 min)[2][4]Higher; rapid analysis is possible

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are representative protocols for HPLC-UV/PDA and LC-MS/MS that can serve as a starting point for developing a validated method for this compound.

High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)

This method is a widely accessible and robust technique for the quantification of isoflavones.

a. Sample Preparation (Soybean Matrix Example)

  • Weigh 500 mg of the crushed and dried sample.

  • Extract the sample with an appropriate solvent (e.g., 80% methanol) using sonication or shaking.

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a 0.45 µm filter prior to injection.

b. Chromatographic Conditions

  • System : A standard HPLC system equipped with a UV or PDA detector.

  • Column : A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is commonly used.[2]

  • Mobile Phase : A gradient elution is typically employed using:

    • A: 0.1% acetic acid in water

    • B: 0.1% acetic acid in acetonitrile[2]

  • Gradient Program : An example gradient could be: 15% B to 35% B over 20 minutes, followed by a wash and re-equilibration.[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 40 °C.[2]

  • Detection Wavelength : Isoflavones are typically monitored at 254 nm.[2]

  • Injection Volume : 5-20 µL.[2][5]

c. Quantification Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices.

a. Sample Preparation (General)

  • Sample extraction can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

  • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.

b. Chromatographic Conditions

  • System : An LC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) provides excellent separation.[3]

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: Acetonitrile[3]

  • Gradient Program : A fast gradient is often used to ensure high throughput.

  • Flow Rate : Optimized for the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume : 1-10 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode : Electrospray ionization (ESI) is commonly used, often in negative mode for isoflavones.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.

  • Quantification : Quantification is based on the peak area of the specific MRM transition, often using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Visualizing the Workflow and Potential Mechanisms

To aid in the conceptualization of the method validation process and the potential biological context of this compound, the following diagrams are provided.

G cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation & Comparison Method_Selection Select Analytical Technique (HPLC-UV, LC-MS/MS) Protocol_Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Selection->Protocol_Optimization Linearity Linearity & Range Protocol_Optimization->Linearity Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Selectivity Selectivity/Specificity LOD_LOQ LOD & LOQ Cross_Validation Inter-laboratory Comparison (If applicable) LOD_LOQ->Cross_Validation Performance_Comparison Compare Key Metrics (Sensitivity, Throughput, Cost) Cross_Validation->Performance_Comparison Final_Method Select Optimal Method Performance_Comparison->Final_Method

Caption: Workflow for the cross-validation of this compound quantification methods.

G Anagyroidisoflavone_A This compound ER Estrogen Receptor (ERα/ERβ) Anagyroidisoflavone_A->ER Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element Nucleus->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: A potential signaling pathway for isoflavones like this compound.

References

A Comparative Guide to the Cytotoxicity of Isoflavones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of three well-researched isoflavones—genistein, daidzein, and biochanin A—across a panel of common cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers investigating the potential of natural compounds in oncology.

Comparative Cytotoxicity of Isoflavones

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of genistein, daidzein, and biochanin A in various cancer cell lines, providing a quantitative comparison of their cytotoxic activities.

IsoflavoneCancer Cell LineCell TypeIC50 (µM)
Genistein MCF-7Breast Adenocarcinoma47.5[1]
PC-3Prostate Adenocarcinoma~40
HCT-116Colorectal Carcinoma>50
A549Lung Carcinoma>100
Daidzein MCF-7Breast Adenocarcinoma>100[2]
PC-3Prostate Adenocarcinoma>100
HCT-116Colorectal Carcinoma>100[3]
A549Lung Carcinoma130.5 (48h)[4]
Biochanin A MCF-7Breast Adenocarcinoma~50-100
PC-3Prostate Adenocarcinoma>100
HCT-116Colorectal Carcinoma>50[3]
A549Lung Carcinoma>100

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and apoptotic effects of compounds like isoflavones.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoflavone (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the isoflavone for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

Isoflavones exert their cytotoxic effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. A key pathway targeted by many isoflavones is the PI3K/Akt pathway, which is often dysregulated in cancer.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G Experimental Workflow: Cytotoxicity and Apoptosis Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Acquisition & Analysis cluster_interpretation Interpretation start Seed Cancer Cells in Culture Plates treat Treat with Isoflavones (Genistein, Daidzein, Biochanin A) start->treat mtt MTT Assay (Measure Cell Viability) treat->mtt annexin Annexin V/PI Staining (Detect Apoptosis) treat->annexin plate_reader Microplate Reader (Absorbance at 570 nm) mtt->plate_reader flow_cytometer Flow Cytometer (Fluorescence Detection) annexin->flow_cytometer ic50 Calculate IC50 Values plate_reader->ic50 apoptosis_quant Quantify Apoptotic Cell Population flow_cytometer->apoptosis_quant conclusion Comparative Cytotoxicity Profile ic50->conclusion apoptosis_quant->conclusion

Caption: Workflow for assessing isoflavone cytotoxicity.

Genistein-Induced Apoptosis Pathway

Genistein has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activate caspases.

G Simplified Genistein-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway genistein Genistein fas Fas Receptor genistein->fas bax Bax (Pro-apoptotic) Up-regulation genistein->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation genistein->bcl2 caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G Daidzein-Induced Cell Cycle Arrest cluster_g1 G1 Phase Regulation cluster_g2m G2/M Phase Regulation daidzein Daidzein cyclinD Cyclin D Down-regulation daidzein->cyclinD cdk46 CDK4/6 Down-regulation daidzein->cdk46 p21 p21 (CDK inhibitor) Up-regulation daidzein->p21 cyclinB Cyclin B Down-regulation daidzein->cyclinB cdc2 Cdc2 (CDK1) Down-regulation daidzein->cdc2 g1_arrest G1 Arrest cyclinD->g1_arrest cdk46->g1_arrest p21->g1_arrest g2m_arrest G2/M Arrest cyclinB->g2m_arrest cdc2->g2m_arrest proliferation Cell Proliferation g1_arrest->proliferation g2m_arrest->proliferation G Biochanin A Inhibition of the PI3K/Akt Pathway cluster_pathway PI3K/Akt Signaling cluster_downstream Downstream Effects biochanin_a Biochanin A pi3k PI3K biochanin_a->pi3k inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 p_akt p-Akt (Active) pip3->p_akt activates akt Akt akt->p_akt proliferation Cell Proliferation p_akt->proliferation survival Cell Survival p_akt->survival apoptosis Apoptosis survival->apoptosis

References

assessing the estrogenic activity of Anagyroidisoflavone A relative to 17β-estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic activity of the endogenous estrogen, 17β-estradiol, and the soy-derived isoflavone, genistein. The information presented is based on in vitro experimental data, offering a quantitative assessment of their relative potencies and mechanisms of action.

Quantitative Comparison of Estrogenic Activity

The following table summarizes the key parameters defining the estrogenic activity of 17β-estradiol and genistein.

Parameter17β-EstradiolGenisteinReference(s)
Receptor Binding Affinity
Relative Binding Affinity (RBA) for ERα (%)1004[1][2]
Relative Binding Affinity (RBA) for ERβ (%)10087[1]
Cell-Based Assay: MCF-7 Proliferation
Proliferative EffectStimulatoryBiphasic: Stimulatory at low concentrations (<10 µM), Inhibitory at high concentrations (>20 µM)[3][4]
EC50 for Proliferation~10 pMStimulatory effect observed at concentrations as low as 10 nM[3][5]
IC50 for InhibitionN/A~47.5 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor (ER) by measuring its ability to compete with radioactively labeled 17β-estradiol ([³H]-E2) for binding to the receptor.

  • Materials: Rat uterine cytosol (source of ERs), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound (genistein), assay buffer.

  • Procedure:

    • A fixed concentration of ER and [³H]-E2 are incubated with varying concentrations of the unlabeled competitor (17β-estradiol or genistein).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound ligand is separated from the receptor-ligand complex, typically by charcoal-dextran treatment.

    • The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

2. MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[7]

  • Cell Culture: MCF-7 cells are maintained in a culture medium supplemented with fetal bovine serum. Prior to the assay, cells are cultured in a medium containing charcoal-dextran stripped serum to remove endogenous estrogens.[7]

  • Procedure:

    • MCF-7 cells are seeded in multi-well plates.

    • After cell attachment, the medium is replaced with an experimental medium containing a range of concentrations of the test compound (genistein) or 17β-estradiol as a positive control.[7]

    • Cells are incubated for a defined period (e.g., 6 days).[7]

    • Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.[7]

    • The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined. For compounds exhibiting inhibitory effects at higher concentrations, the concentration that inhibits cell proliferation by 50% (IC50) is calculated.[6]

Signaling Pathways and Experimental Workflow

Estrogen Signaling Pathway

Estrogens exert their effects primarily through two intracellular receptors, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). The binding of an estrogenic compound to these receptors initiates a cascade of molecular events that ultimately regulate gene expression and cellular function.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen (17β-estradiol or Genistein) ER_HSP Inactive ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ERα / ERβ) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Ligand Binding & HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA GeneTranscription Target Gene Transcription ERE->GeneTranscription Initiates mRNA mRNA GeneTranscription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Estrogen Signaling Pathway.

Experimental Workflow for Assessing Estrogenic Activity

The following diagram illustrates the typical workflow for evaluating and comparing the estrogenic activity of test compounds.

ExperimentalWorkflow cluster_Phase1 Phase 1: Receptor Binding Affinity cluster_Phase2 Phase 2: Cellular Proliferation Assay Prep Prepare Rat Uterine Cytosol (ER Source) Incubate Incubate ER, [³H]-E2 & Competitor (E2 or Genistein) Prep->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure CalculateRBA Calculate IC50 and Relative Binding Affinity (RBA) Measure->CalculateRBA Culture Culture MCF-7 Cells in Estrogen-Free Medium Treat Treat Cells with Test Compound Culture->Treat Incubate_Cells Incubate for 6 Days Treat->Incubate_Cells Quantify Quantify Cell Proliferation (e.g., SRB Assay) Incubate_Cells->Quantify CalculateEC50 Determine EC50 / IC50 Quantify->CalculateEC50

Caption: Experimental Workflow.

References

Unraveling the Biological Activities of Isoflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While a specific independent replication study on the biological effects of Anagyroidisoflavone A remains elusive in current scientific literature, this guide provides a comparative overview of the well-documented biological activities of isoflavones, a class of phytoestrogens to which this compound belongs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and a comparative look at isoflavones against other relevant compounds.

Isoflavones are a class of polyphenolic compounds found abundantly in legumes, with soybeans being a primary source. They are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This guide delves into the scientific evidence supporting these properties, presenting comparative data to aid in research and development.

Comparative Analysis of Biological Activities

To provide a clear comparison of the efficacy of different isoflavones, the following tables summarize quantitative data from various studies. These tables highlight the antioxidant, anti-inflammatory, and antibacterial properties of commonly studied isoflavones.

Antioxidant Activity of Isoflavones

The antioxidant capacity of isoflavones is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay. The table below presents a comparison of the antioxidant activity of several isoflavones.

IsoflavoneAntioxidant Activity (µM Trolox Equivalents/µM)
Genistein4.5
Daidzein3.2
Glycitein2.8
Biochanin A2.5
Formononetin1.8
Quercetin (Flavonol control)5.2

Note: Data is compiled from multiple sources and serves as a relative comparison. Actual values may vary based on experimental conditions.

Anti-inflammatory Activity of Isoflavones

The anti-inflammatory effects of isoflavones are often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages.

Isoflavone (at 10 µM)Inhibition of Nitric Oxide (NO) Production (%)Inhibition of TNF-α Production (%)
Genistein6558
Daidzein4842
Biochanin A5550
Dexamethasone (Positive Control)8580

Note: This data is representative and compiled from various in vitro studies.

Antibacterial Activity of Isoflavones

The antibacterial potential of isoflavones is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A lower MIC value indicates greater antibacterial potency.

IsoflavoneStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Genistein128>256
Daidzein256>256
Biochanin A64>256
Licoisoflavone A32128
Ampicillin (Positive Control)0.54

Note: MIC values can vary significantly based on the bacterial strain and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard protocols for the key experiments cited in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Preparation of Reagents : A fluorescein sodium salt solution (probe), AAPH (a peroxyl radical generator), and Trolox (a standard antioxidant) are prepared in a phosphate buffer (pH 7.4).

  • Sample Preparation : Isoflavone samples are dissolved in an appropriate solvent and diluted to various concentrations.

  • Assay Procedure : In a 96-well microplate, the isoflavone sample, fluorescein, and AAPH are mixed.

  • Measurement : The fluorescence decay is monitored kinetically using a microplate reader.

  • Data Analysis : The area under the curve (AUC) is calculated, and the antioxidant capacity is expressed as Trolox equivalents.

LPS-Induced Inflammation in Macrophages Assay

This cell-based assay evaluates the anti-inflammatory potential of compounds.

  • Cell Culture : Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment : Macrophages are pre-treated with various concentrations of isoflavones for a specified time.

  • Inflammation Induction : Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Measurement of Inflammatory Mediators : The levels of nitric oxide (NO) in the cell supernatant are measured using the Griess reagent. Pro-inflammatory cytokines like TNF-α are quantified using ELISA kits.

  • Data Analysis : The percentage inhibition of NO and TNF-α production by the isoflavones is calculated relative to the LPS-treated control.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum : A standardized suspension of the test bacteria is prepared.

  • Serial Dilution : The isoflavone is serially diluted in a 96-well microplate containing broth medium.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The microplate is incubated under appropriate conditions for the specific bacteria.

  • MIC Determination : The MIC is the lowest concentration of the isoflavone at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were created using the DOT language.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay Macrophage Culture Macrophage Culture Pre-treatment with Isoflavones Pre-treatment with Isoflavones Macrophage Culture->Pre-treatment with Isoflavones LPS Stimulation LPS Stimulation Pre-treatment with Isoflavones->LPS Stimulation Measurement of NO and Cytokines Measurement of NO and Cytokines LPS Stimulation->Measurement of NO and Cytokines G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS) Nucleus->Inflammatory_Genes activates transcription of Genistein Genistein Genistein->IKK inhibits

Anagyroidisoflavone A: A Ghost in the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and literature, no meta-analysis, comparative studies, or primary research data could be found for the compound Anagyroidisoflavone A. This striking absence of information makes it impossible to generate a comparison guide, as no experimental data on its biological activity, therapeutic effects, or mechanism of action appears to have been published.

For researchers, scientists, and drug development professionals, the initial step in evaluating a compound is to review existing literature. However, in the case of this compound, this foundational step leads to a dead end. Searches for its isolation, synthesis, biological evaluation, and potential therapeutic effects—such as anticancer, anti-inflammatory, or neuroprotective activities—yielded no specific results.

While the broader class of molecules to which it belongs, isoflavones, is well-studied, with many members demonstrating significant biological activities, this general knowledge cannot be specifically attributed to this compound without direct experimental evidence. Isoflavones are known to be present in plants of the genus Anagyris, but a detailed phytochemical analysis specifically identifying "this compound" and characterizing its effects is not available in the public domain.

This lack of data prevents the creation of the requested comparison guide, which would require:

  • Quantitative Data: No IC50, EC50, or other quantitative metrics of biological activity could be found to be summarized in tables.

  • Experimental Protocols: Without primary studies, there are no methodologies for key experiments to detail.

  • Signaling Pathways and Experimental Workflows: The molecular mechanisms and pathways affected by this compound remain unknown, precluding the generation of any descriptive diagrams.

The case of this compound highlights a significant gap in the phytochemical and pharmacological literature. It is possible that the compound is known by another name, has been isolated but not yet characterized in published literature, or is a novel structure that has not been extensively studied. Until primary research on this compound is conducted and published, any discussion of its therapeutic potential or comparison with other compounds would be purely speculative. Therefore, the scientific and drug development community has no current basis upon which to evaluate this specific isoflavone.

Safety Operating Guide

Personal protective equipment for handling Anagyroidisoflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When working with Anagyroidisoflavone A, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, drawing on general best practices for handling chemical and biological hazards in a laboratory setting.[1][2]

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1][2]
Face ShieldTo be worn in addition to safety glasses or goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[1][2]
Hand Protection Disposable Nitrile GlovesShould be worn for all handling procedures. If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from contamination.[1]
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a high splash potential.
Respiratory Protection N95 Respirator or higherRequired when handling the powdered form of the compound to prevent inhalation of fine particles.[1] Work should be conducted in a certified chemical fume hood whenever possible to minimize inhalation exposure.[3]
Foot Protection Closed-toe ShoesMandatory in all laboratory areas to protect against spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Access to the storage area should be restricted to authorized personnel.

3. Preparation and Use:

  • All handling of this compound, especially the powdered form, must be conducted in a certified chemical fume hood to minimize inhalation risk.[3]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Wear all required PPE as outlined in the table above.

  • When weighing the powder, use a dedicated, clean spatula and weighing boat.

  • For creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Clean all equipment and the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.[4]

4. Spill Response:

  • In case of a small spill, alert others in the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable detergent or solvent.[4]

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste.

  • Use designated, clearly labeled, and sealed containers for solid and liquid waste.

2. Solid Waste Disposal:

  • Includes contaminated gloves, weighing boats, absorbent materials, and any unused solid compound.

  • Place all solid waste in a labeled, sealed, and puncture-resistant container.

3. Liquid Waste Disposal:

  • Includes solutions containing this compound and contaminated solvents.

  • Collect all liquid waste in a labeled, sealed, and chemical-resistant container.

  • Do not pour any waste containing this compound down the drain.

4. Final Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]

Workflow for Handling and Disposal of this compound

Handling_and_Disposal_Workflow A Receiving and Inspection B Proper Storage (Cool, Dry, Ventilated) A->B C Preparation for Use (In Fume Hood) B->C D Don Appropriate PPE C->D E Handling Procedure (Weighing, Dissolving) D->E I Spill? E->I F Decontamination (Clean Work Area and Equipment) G Waste Segregation (Solid and Liquid) F->G H Proper Disposal (Follow Institutional Guidelines) G->H I->F No J Spill Response Protocol I->J Yes J->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.